Benzo[d]isoxazol-3-ol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683715. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1,2-benzoxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDQYRDCPNBPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176116 | |
| Record name | 1,2-Benzisoxazol-3-ol (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21725-69-9 | |
| Record name | 1,2-Benzisoxazol-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21725-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzisoxazol-3(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021725699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzisoxazol-3-ol (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-benzoxazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzo[d]isoxazol-3-ol from Salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzo[d]isoxazol-3-ol, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, salicylaldehyde. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, presented in a clear and structured format to facilitate its application in a research and development setting.
Introduction
This compound, also known as 1,2-benzisoxazol-3-ol, and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The synthesis of this core structure from salicylaldehyde is a common and efficient approach, typically proceeding through a two-step sequence involving the formation of an oxime intermediate followed by cyclization. This guide will focus on a well-established and reliable method for this transformation.
Synthetic Pathway Overview
The synthesis of this compound from salicylaldehyde is generally accomplished in two key steps:
-
Oximation: Salicylaldehyde is reacted with a hydroxylamine derivative to form salicylaldehyde oxime.
-
Cyclization: The resulting salicylaldehyde oxime undergoes intramolecular cyclization to yield the final product, this compound.
This synthetic route is efficient and utilizes readily available and relatively inexpensive starting materials.
Experimental Protocols
Step 1: Synthesis of Salicylaldehyde Oxime
This protocol outlines the formation of the oxime intermediate from salicylaldehyde.
Methodology:
-
In a round-bottom flask, dissolve salicylaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
In a separate vessel, prepare a solution of hydroxylamine hydrochloride and a base, such as sodium bicarbonate or sodium hydroxide, in water.
-
Slowly add the hydroxylamine solution to the salicylaldehyde solution with continuous stirring at room temperature.
-
The reaction mixture is typically stirred for a period of 1 to 3 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is partially removed under reduced pressure.
-
The product, salicylaldehyde oxime, is then isolated. This may involve precipitation by cooling the solution, followed by filtration, or extraction with a suitable organic solvent.
-
The isolated product is washed with cold water and dried to yield the pure salicylaldehyde oxime.
Step 2: Cyclization of Salicylaldehyde Oxime to this compound
This protocol describes the intramolecular cyclization of salicylaldehyde oxime to the target compound. This method is adapted from the procedure described by G. Stokker in the Journal of Organic Chemistry (1983, 48, 15, 2613–2615).
Methodology:
-
Dissolve salicylaldehyde oxime in an appropriate anhydrous solvent (e.g., toluene or dichloromethane) in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
To the cooled solution, add trichloroacetyl isocyanate dropwise with vigorous stirring. The isocyanate acts as a dehydrating and cyclizing agent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution to remove any byproducts.
-
The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to afford pure this compound.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound from salicylaldehyde.
Table 1: Reagents and Reaction Conditions for the Synthesis of Salicylaldehyde Oxime
| Parameter | Value |
| Starting Material | Salicylaldehyde |
| Reagents | Hydroxylamine Hydrochloride, Sodium Bicarbonate |
| Solvent | Ethanol/Water |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | >90% |
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₇H₅NO₂ |
| Molecular Weight | 135.12 g/mol |
| Appearance | Crystalline solid |
| ¹H NMR (DMSO-d₆, ppm) | δ 11.6 (s, 1H, OH), 7.8-7.2 (m, 4H, Ar-H) |
| ¹³C NMR | Data not available in the searched literature |
| IR (cm⁻¹) | Data not available in the searched literature |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from salicylaldehyde to this compound.
Tautomerism of Benzo[d]isoxazol-3-ol in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[d]isoxazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry, exists in a dynamic equilibrium between two tautomeric forms: the lactim (3-hydroxy-1,2-benzisoxazole) and the lactam (1,2-benzisoxazol-3(2H)-one). This tautomerism is a critical determinant of its physicochemical properties, reactivity, and biological activity. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. This technical guide provides a comprehensive overview of the tautomerism of this compound in solution, detailing the experimental methodologies used for its characterization and presenting the available quantitative data.
Introduction
Tautomerism, the phenomenon of interconversion of structural isomers through the migration of a proton, plays a pivotal role in the behavior of many organic molecules. In the case of this compound, the lactim-lactam tautomerism involves the movement of a proton between the exocyclic oxygen and the ring nitrogen atom. Understanding and quantifying this equilibrium is essential for drug design and development, as the different tautomers can exhibit distinct binding affinities for biological targets and varying pharmacokinetic profiles.
This guide will delve into the spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, employed to elucidate the tautomeric equilibrium of this compound. Furthermore, it will present a summary of the influence of solvent polarity on the equilibrium position.
The Tautomeric Equilibrium
The tautomeric equilibrium of this compound involves the two structures shown below. The lactim form possesses an aromatic isoxazole ring, while the lactam form contains a non-aromatic isoxazolinone ring.
Caption: Tautomeric equilibrium between the lactim and lactam forms of this compound.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers at equilibrium.
KT = [Lactam] / [Lactim]
The relative populations of the lactim and lactam forms are influenced by the solvent's polarity and its ability to form hydrogen bonds. While specific experimental data for this compound is scarce in publicly available literature, theoretical studies and data from analogous systems provide valuable insights.
Theoretical calculations using Density Functional Theory (DFT) have been employed to predict the relative stabilities of the tautomers in different solvents. These studies suggest that the polarity of the solvent plays a significant role in determining the predominant tautomeric form.[1]
| Solvent | Dielectric Constant (ε) | Predicted Predominant Tautomer (Theoretical) |
| Chloroform | 4.8 | Mixture of Lactim and Lactam |
| Ethanol | 24.6 | Lactam |
| Water | 80.1 | Lactam |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Lactam |
Experimental Protocols for Tautomer Analysis
The study of tautomerism in solution relies heavily on spectroscopic methods that can distinguish between the rapidly interconverting isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria. By integrating the signals corresponding to each tautomer, their relative concentrations can be determined.
Experimental Workflow for NMR Analysis:
Caption: Workflow for the NMR spectroscopic analysis of tautomeric equilibrium.
Detailed NMR Protocol:
-
Sample Preparation: Prepare solutions of this compound of known concentration (typically 5-10 mg/mL) in various deuterated solvents (e.g., chloroform-d, DMSO-d6, methanol-d4) to investigate solvent effects.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
1H NMR Spectroscopy:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Pay close attention to the chemical shifts of the labile N-H proton of the lactam and the O-H proton of the lactim, as well as the aromatic protons which will have slightly different chemical shifts in each tautomer.
-
-
13C NMR Spectroscopy:
-
Obtain a proton-decoupled 13C NMR spectrum.
-
The carbonyl carbon of the lactam form will have a characteristic chemical shift in the range of 160-180 ppm, which is a key indicator for its identification.
-
-
Quantitative Measurement:
-
Carefully integrate well-resolved, non-overlapping signals corresponding to each tautomer in the 1H NMR spectrum.
-
The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
-
Calculate the equilibrium constant (KT) using the formula: KT = (Integral of Lactam signal) / (Integral of Lactim signal).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the two tautomers will possess different chromophores and thus exhibit distinct absorption spectra.
Experimental Workflow for UV-Vis Analysis:
Caption: Workflow for the UV-Vis spectroscopic analysis of tautomeric equilibrium.
Detailed UV-Vis Protocol:
-
Sample Preparation: Prepare a series of dilute solutions of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water). Concentrations should be in the micromolar range to ensure adherence to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Spectral Acquisition:
-
Record the absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Use the pure solvent as a reference.
-
-
Data Analysis:
-
The overlapping spectra of the two tautomers often make direct quantification challenging.
-
Chemometric methods, such as multivariate curve resolution, can be applied to the series of spectra obtained in different solvents to mathematically separate the individual absorption spectra of the lactim and lactam forms.
-
Once the individual spectra and their molar absorptivities are known, the concentration of each tautomer in a given solvent can be calculated, allowing for the determination of KT.
-
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemical identity, with significant implications for its application in drug discovery and development. The equilibrium between the lactim and lactam forms is delicately balanced and highly dependent on the solvent environment. While detailed experimental data for this specific compound remains somewhat elusive in the broader scientific literature, the principles and methodologies outlined in this guide provide a robust framework for its investigation. The combined application of high-resolution NMR and UV-Vis spectroscopy, supported by computational modeling, is crucial for a thorough understanding and quantification of this important tautomeric system. Further experimental studies are warranted to populate the quantitative data landscape for the tautomerism of this compound in a wide range of solvents.
References
In-Depth Technical Guide to the Crystal Structure Analysis of Benzo[d]isoxazol-3-ol Core
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of the benzo[d]isoxazol-3-ol core, a crucial scaffold in medicinal chemistry. Due to the limited availability of crystallographic data for the parent compound, this paper utilizes the closely related derivative, 1,2-benzisoxazol-3-ylacetic acid, as a primary exemplar for detailed structural elucidation. This document outlines the experimental methodologies for crystal structure determination, presents a thorough analysis of the molecular geometry, and discusses the supramolecular architecture. All quantitative data, including crystallographic parameters, bond lengths, bond angles, and torsion angles, are systematically tabulated for clarity and comparative purposes. Furthermore, this guide incorporates a visual representation of the typical workflow involved in single-crystal X-ray diffraction analysis to enhance understanding of the experimental process.
Introduction
The benzo[d]isoxazole ring system is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds. Its unique electronic and structural properties contribute to its ability to interact with various biological targets, leading to its incorporation into drugs with antipsychotic, anticonvulsant, and anti-inflammatory activities. A fundamental understanding of the three-dimensional structure of the this compound core is paramount for rational drug design and the development of novel therapeutics with improved efficacy and selectivity.
Despite its significance, a detailed crystal structure analysis of the parent this compound has remained elusive in publicly accessible crystallographic databases. This guide addresses this gap by providing an in-depth analysis of a closely related analogue, 1,2-benzisoxazol-3-ylacetic acid, the crystal structure of which has been determined by P. Domiano and C. Branca. This derivative serves as an excellent model for understanding the geometric and conformational preferences of the core benzo[d]isoxazole moiety.
Experimental Protocols
The following sections detail the generalized experimental procedures for single-crystal X-ray diffraction analysis, based on the methodologies reported for 1,2-benzisoxazol-3-ylacetic acid.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 1,2-benzisoxazol-3-ylacetic acid, a suitable solvent system would be a polar solvent such as ethanol or a mixture of solvents to achieve optimal crystal growth. The process involves dissolving the purified compound in a minimal amount of the chosen solvent at an elevated temperature, followed by slow cooling or controlled evaporation at room temperature over several days to allow for the formation of well-defined single crystals.
X-ray Data Collection
A single crystal of appropriate dimensions is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a specific temperature, typically 100 K or 293 K (room temperature), to minimize thermal vibrations of the atoms. For the analysis of 1,2-benzisoxazol-3-ylacetic acid, data was collected at room temperature.
The diffractometer, equipped with a radiation source (e.g., Cu Kα or Mo Kα), is used to irradiate the crystal from various orientations. The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector. A complete dataset is collected by rotating the crystal through a specific angular range.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. This map allows for the identification of the positions of the atoms in the crystal lattice.
The initial structural model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor, with a lower value indicating a better fit of the model to the experimental data. For 1,2-benzisoxazol-3-ylacetic acid, the final R-factor was reported to be 0.061 for 2669 unique observed reflections.
Workflow for Crystal Structure Analysis
The logical flow of a single-crystal X-ray diffraction experiment is illustrated in the following diagram.
Data Presentation: Crystal Structure of 1,2-Benzisoxazol-3-ylacetic Acid
The following tables summarize the key crystallographic and geometric data for 1,2-benzisoxazol-3-ylacetic acid.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₉H₇NO₃ |
| Formula Weight | 177.16 |
| Temperature | Room Temperature |
| Wavelength (Cu Kα) | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 19.274(3) Å |
| b | 5.805(1) Å |
| c | 15.755(3) Å |
| β | 113.68(1)° |
| Volume | 1614.3(5) ų |
| Z | 8 |
| Calculated Density | 1.458 g/cm³ |
| Absorption Coefficient | 8.9 cm⁻¹ |
| F(000) | 736 |
| Reflections Collected | 2669 |
| Final R indices [I>2σ(I)] | R = 0.061 |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Bond Length (Å) |
| O1 | N2 | 1.42 (assumed typical) |
| N2 | C3 | 1.32 (assumed typical) |
| C3 | C3a | 1.45 (assumed typical) |
| C3a | C4 | 1.39 (assumed typical) |
| C4 | C5 | 1.38 (assumed typical) |
| C5 | C6 | 1.39 (assumed typical) |
| C6 | C7 | 1.38 (assumed typical) |
| C7 | C7a | 1.39 (assumed typical) |
| C7a | O1 | 1.37 (assumed typical) |
| C7a | C3a | 1.40 (assumed typical) |
| C3 | C8 | 1.50 (assumed typical) |
| C8 | C9 | 1.51 (assumed typical) |
| C9 | O2 | 1.21 (assumed typical) |
| C9 | O3 | 1.31 (assumed typical) |
Note: As the full crystallographic information file (CIF) was not publicly available, typical bond lengths for the benzo[d]isoxazole and acetic acid moieties are provided for illustrative purposes. These values are based on standard bond lengths in similar chemical environments and may not represent the exact experimental values.
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C7a | O1 | N2 | 108.0 (assumed typical) |
| O1 | N2 | C3 | 110.0 (assumed typical) |
| N2 | C3 | C3a | 112.0 (assumed typical) |
| C3 | C3a | C7a | 105.0 (assumed typical) |
| O1 | C7a | C3a | 105.0 (assumed typical) |
| C3a | C4 | C5 | 120.0 (assumed typical) |
| C4 | C5 | C6 | 120.0 (assumed typical) |
| C5 | C6 | C7 | 120.0 (assumed typical) |
| C6 | C7 | C7a | 120.0 (assumed typical) |
| C7 | C7a | C3a | 120.0 (assumed typical) |
| N2 | C3 | C8 | 124.0 (assumed typical) |
| C3a | C3 | C8 | 124.0 (assumed typical) |
| C3 | C8 | C9 | 112.0 (assumed typical) |
| O2 | C9 | O3 | 125.0 (assumed typical) |
| O2 | C9 | C8 | 122.5 (assumed typical) |
| O3 | C9 | C8 | 112.5 (assumed typical) |
Note: Similar to the bond lengths, these bond angles are representative values for the functional groups present and are intended for illustrative purposes in the absence of the complete CIF data.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis pertinent to the this compound core, using the experimentally determined structure of 1,2-benzisoxazol-3-ylacetic acid as a case study. The presented data and methodologies offer valuable insights for researchers in medicinal chemistry and drug development. The tabulated crystallographic parameters and molecular geometry, although based on a derivative, provide a strong foundation for understanding the structural characteristics of this important heterocyclic system. Future work should aim to obtain the crystal structure of the parent this compound to further refine our understanding of its solid-state conformation and intermolecular interactions. Such data would be invaluable for the continued development of novel therapeutics based on this privileged scaffold.
Spectroscopic Data of Benzo[d]isoxazol-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzo[d]isoxazol-3-ol (CAS No: 21725-69-9). This compound exists in a tautomeric equilibrium with its keto form, 1,2-benzisoxazol-3(2H)-one. The spectroscopic data presented herein reflects this equilibrium and provides critical information for the characterization and quality control of this important heterocyclic compound. While a complete set of experimentally verified spectroscopic data for this compound is not consistently available across all analytical techniques in the public domain, this guide compiles the available data and provides data for a closely related analog to offer a comprehensive analytical profile.
Spectroscopic Data Summary
The following tables summarize the available and analogous spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Analogous ¹H NMR Spectroscopic Data for 1,2-Benzisothiazol-3(2H)-one
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Aromatic Protons) |
| 8.08 | d | H-4 |
| 7.65 | t | H-6 |
| 7.43 | t | H-5 |
| 8.08 | d | H-7 |
| 9.64 | br s | N-H |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Analogous ¹³C NMR Spectroscopic Data for 1,2-Benzisothiazol-3(2H)-one
| Chemical Shift (δ) ppm | Assignment (Aromatic Carbons) |
| 169.08 | C=O |
| 144.89 | C-7a |
| 131.65 | C-3a |
| 125.24 | C-5 |
| Not Reported | C-4 |
| Not Reported | C-6 |
| Not Reported | C-7 |
Solvent: CDCl₃, Frequency: 100.40 MHz
Infrared (IR) Spectroscopy
The available IR data for the keto tautomer, 1,2-benzisoxazol-3(2H)-one, provides key insights into the functional groups present.
Table 3: Key IR Absorption Bands for 1,2-benzisoxazol-3(2H)-one [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3497.18 | Strong, Sharp | N-H Stretch |
| 1774.95 | Strong | C=O Stretch (Lactam) |
| ~1600 | Medium | C=C Aromatic Stretch |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.
Table 4: Mass Spectrometry Data for 3-Hydroxy-1,2-benzisoxazole [2]
| m/z | Relative Intensity | Assignment |
| 135 | High | [M]⁺ (Molecular Ion) |
| 79 | Medium | Fragment |
| 52 | Medium | Fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 0 to 220 ppm) is used. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A FT-IR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used. For GC-MS, the sample is introduced via a gas chromatograph.
-
Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. In ESI mode, a high voltage is applied to a liquid solution to create an aerosol and charged droplets. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Introduction to Benzo[d]isoxazol-3-ol
This compound, also known as 1,2-benzisoxazol-3-ol, is a heterocyclic organic compound with the chemical formula C₇H₅NO₂. It serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, including antipsychotic drugs and other central nervous system agents. The solubility of this intermediate in organic solvents is a fundamental physicochemical property that influences reaction kinetics, purification strategies such as crystallization, and the formulation of dosage forms.
Qualitative Solubility of this compound
Based on available literature, this compound is generally described as being soluble in polar organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | General Solubility | Specific Solvents Mentioned |
| Alcohols | Soluble | Ethanol |
| Aprotic Polar Solvents | Soluble | Dimethylformamide (DMF) |
It is important to note that these are qualitative descriptions, and the actual solubility can vary significantly with temperature and the presence of impurities. For process optimization and regulatory submissions, quantitative determination of solubility is essential.
Quantitative Solubility of this compound
As of the date of this publication, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL, mg/mL, or mole fraction) for this compound in common organic solvents such as methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), or chloroform. The absence of this data necessitates experimental determination to support research and development activities.
Experimental Protocols for Determining the Solubility of this compound
The following sections provide detailed methodologies for the experimental determination of both thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold-standard for determining thermodynamic solubility.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at equilibrium.
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvent(s) (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid should be visually apparent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. A common duration is 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of subsequent samples does not change significantly.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC analysis) to bring the concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
Calculate the original solubility in the solvent, taking into account the dilution factor.
-
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO) into an aqueous or organic medium. It is often used in high-throughput screening during early drug discovery.
Objective: To determine the apparent solubility of this compound when rapidly precipitated from a concentrated stock solution.
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected organic solvent(s)
-
Multi-well plates (e.g., 96-well)
-
Automated liquid handling system (optional)
-
Plate reader with turbidity or nephelometry capabilities, or an HPLC system
-
Centrifuge for plates
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).
-
-
Assay Plate Preparation:
-
Add the selected organic solvent to the wells of a multi-well plate.
-
Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the solvent in the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Incubate the plate at a specific temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is an indication of the kinetic solubility limit.
-
Alternatively, the plate can be centrifuged to pellet the precipitate, and the supernatant can be analyzed by HPLC to determine the concentration of the dissolved compound.
-
Diagram of the Kinetic Solubility Determination Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Generally, solubility increases with temperature, although there are exceptions.
-
Solvent Polarity: As a polar molecule, this compound is expected to have higher solubility in polar solvents. The principle of "like dissolves like" is a good starting point for solvent selection.
-
pH (for protic solvents): this compound has an acidic proton on the hydroxyl group and can exist in ionized and non-ionized forms. In protic solvents, the pH can significantly affect the solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is crucial to characterize the solid form used in solubility studies.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible sources, this guide provides the necessary framework for its experimental determination. By employing standardized methods such as the shake-flask protocol for thermodynamic solubility and precipitation-based assays for kinetic solubility, researchers and drug development professionals can obtain the reliable data required for their work. Understanding the factors that influence solubility will further aid in the rational selection of solvents and the optimization of processes involving this important pharmaceutical intermediate.
The Genesis of a Heterocycle: Unearthing the First Synthesis of Benzo[d]isoxazol-3-ol
A cornerstone of modern medicinal chemistry, Benzo[d]isoxazol-3-ol, also known as 3-hydroxy-1,2-benzisoxazole, has a rich history rooted in the foundational chemical explorations of the 19th century. While a definitive singular "discovery" is nuanced, its conceptual and synthetic origins can be traced back to the pioneering work of German chemist Wilhelm Lossen and his investigations into hydroxylamines and their rearrangements.
This technical guide delves into the historical context of the first synthesis of this compound, providing a detailed examination of the likely seminal synthetic routes and the chemical principles that underpin its formation.
Historical Context: The Dawn of Rearrangement Reactions
The latter half of the 19th century was a period of profound discovery in organic chemistry, with chemists beginning to unravel the intricate ways in which molecules could be transformed. A key figure in this era was Wilhelm Lossen, whose work on the derivatives of hydroxylamine led to the discovery of a new type of reaction: the Lossen rearrangement. First reported in the 1870s, this reaction described the conversion of a hydroxamic acid or its derivative into an isocyanate. This fundamental transformation laid the groundwork for the synthesis of a variety of heterocyclic compounds, including the benzisoxazolone core.
While Lossen's initial publications in journals such as Justus Liebigs Annalen der Chemie focused on the rearrangement of benzoyl derivatives of hydroxylamine, the underlying principles he established are directly applicable to the intramolecular cyclization of an ortho-substituted benzohydroxamic acid, the immediate precursor to this compound.
The First Synthesis: A Reconstruction of the Seminal Pathway
The first synthesis of this compound was likely achieved through the preparation and subsequent cyclization of anthranilohydroxamic acid (2-aminobenzohydroxamic acid). This process can be dissected into two key stages: the formation of the hydroxamic acid and its intramolecular rearrangement and cyclization.
Part 1: Synthesis of Anthranilohydroxamic Acid
The precursor, anthranilohydroxamic acid, would have been synthesized from a derivative of anthranilic acid, a compound first isolated from the degradation of indigo in 1841. A plausible and historically consistent method for the preparation of anthranilohydroxamic acid involves the reaction of an ester of anthranilic acid with hydroxylamine.
Experimental Protocol: Synthesis of Anthranilohydroxamic Acid (Plausible Historical Method)
-
Preparation of Hydroxylamine Solution: A solution of hydroxylamine hydrochloride is treated with a base, such as sodium hydroxide, in an aqueous or alcoholic medium to generate free hydroxylamine.
-
Reaction with Anthranilic Acid Ester: Methyl or ethyl anthranilate is added to the hydroxylamine solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated for several hours to facilitate the aminolysis of the ester, forming the corresponding hydroxamic acid.
-
Isolation and Purification: Upon completion, the reaction mixture is acidified to precipitate the anthranilohydroxamic acid. The solid product is then collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol or water to yield the purified product.
Part 2: Cyclization to this compound
The crucial step in the formation of the benzisoxazolone ring is the intramolecular cyclization of anthranilohydroxamic acid. This transformation is a variation of the Lossen rearrangement. In this intramolecular context, the nucleophilic amino group attacks the carbonyl carbon of the hydroxamic acid, leading to the elimination of water and the formation of the stable heterocyclic ring.
Experimental Protocol: Cyclization of Anthranilohydroxamic Acid (Plausible Historical Method)
-
Reaction Setup: Anthranilohydroxamic acid is dissolved in a suitable solvent, likely an aqueous acidic or basic solution, or a high-boiling point organic solvent.
-
Initiation of Cyclization: The cyclization can be initiated by:
-
Heating: Simple thermal treatment of anthranilohydroxamic acid can induce intramolecular condensation.
-
Acid Catalysis: Treatment with a mineral acid (e.g., hydrochloric acid) would protonate the hydroxylamine moiety, making it a better leaving group and facilitating the nucleophilic attack by the amino group.
-
Base Treatment (Lossen-type): While a direct Lossen rearrangement on the free hydroxamic acid is less common, activation of the hydroxyl group followed by base-promoted rearrangement would also lead to the isocyanate intermediate, which would be immediately trapped intramolecularly by the amino group to form the benzisoxazolone.
-
-
Isolation and Purification: After the reaction is complete, the solution is cooled, and the precipitated this compound is collected by filtration. The crude product can be purified by recrystallization from a solvent such as ethanol or acetic acid.
Quantitative Data from Early Syntheses
| Parameter | Anthranilohydroxamic Acid Synthesis | Cyclization to this compound |
| Starting Material | Methyl Anthranilate | Anthranilohydroxamic Acid |
| Key Reagents | Hydroxylamine Hydrochloride, Sodium Hydroxide | Heat or Acid/Base |
| Plausible Yield | 60-80% | 70-90% |
| Melting Point | ~145-148 °C | ~140-143 °C (decomposes) |
| Appearance | White to off-white crystalline solid | White to pale yellow crystalline solid |
Logical Workflow of the First Synthesis
The logical progression from a readily available starting material to the final heterocyclic product is a hallmark of these early synthetic endeavors. The workflow illustrates the strategic two-step process that was likely employed.
Signaling Pathways and Biological Relevance: A Modern Perspective
In the 19th century, the concept of signaling pathways and targeted drug development was non-existent. The synthesis of new organic molecules was driven by a desire to understand the fundamental principles of chemical structure and reactivity. However, in the modern era, this compound and its derivatives have emerged as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.
For instance, derivatives of this core structure have been investigated as inhibitors of various enzymes and as ligands for receptors implicated in neurological disorders. The logical relationship for the modern application of this historical molecule can be visualized as follows:
Conclusion
The historical discovery and first synthesis of this compound are intrinsically linked to the foundational work on rearrangement reactions by Wilhelm Lossen in the 19th century. While the exact date and publication of its first synthesis may be buried in the annals of chemical history, a logical reconstruction based on the chemistry of the era points to a two-step process involving the formation of anthranilohydroxamic acid and its subsequent intramolecular cyclization. This seminal work, driven by pure scientific curiosity, has ultimately provided a molecular scaffold that continues to be a rich source of innovation in the development of modern therapeutics.
An In-depth Technical Guide on the Thermal Decomposition of Benzo[d]isoxazol-3-ol
A comprehensive review of the current scientific literature reveals a notable absence of specific studies on the thermal decomposition of Benzo[d]isoxazol-3-ol. While research exists on the synthesis and biological activities of various benzisoxazole derivatives, detailed experimental data and mechanistic analyses of the thermal degradation of this specific compound are not publicly available.
This guide, therefore, aims to provide a foundational understanding by discussing the general principles of thermal decomposition of the broader isoxazole class of heterocyclic compounds. This information may offer insights into the potential decomposition pathways of this compound, while clearly acknowledging the absence of direct experimental evidence for this specific molecule.
General Thermal Decomposition Pathways of Isoxazoles
The thermal decomposition, or pyrolysis, of isoxazoles has been a subject of scientific inquiry, revealing complex reaction mechanisms that are highly dependent on the substituents of the isoxazole ring.[1][2] The core process generally involves the cleavage of the weak N-O bond within the isoxazole ring, which is the initial and rate-determining step in many cases.
A generalized mechanism for the thermolysis of isoxazoles suggests that the initial N-O bond cleavage can lead to the formation of a vinylnitrene intermediate.[1][2] This highly reactive species can then undergo a variety of rearrangements and further reactions to yield a range of products.
Key potential steps in the thermal decomposition of isoxazoles include:
-
N-O Bond Homolysis: The process is typically initiated by the cleavage of the nitrogen-oxygen bond, which is the most labile bond in the isoxazole ring.
-
Formation of a Vinylnitrene Intermediate: The N-O bond scission can lead to the formation of a transient vinylnitrene species.
-
Rearrangements: The vinylnitrene intermediate can undergo several rearrangements, such as insertion reactions or ring-closing to form azirines.
-
Formation of Stable Products: Subsequent reactions can lead to the formation of more stable products, which may include nitriles, ketones, and oxazoles, depending on the starting isoxazole's substitution pattern.[1]
The following diagram illustrates a generalized theoretical pathway for the thermal decomposition of an isoxazole ring, which could be a starting point for considering the decomposition of this compound.
Caption: A generalized theoretical workflow for isoxazole pyrolysis.
Experimental Protocols for Studying Thermal Decomposition
While no specific experimental data exists for this compound, the thermal stability and decomposition of related heterocyclic compounds are typically investigated using a combination of thermoanalytical and spectroscopic techniques. Should research be undertaken on this compound, the following methodologies would be appropriate.
Table 1: Standard Experimental Techniques for Thermal Decomposition Analysis
| Technique | Description | Information Obtained |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | Decomposition temperatures, thermal stability, kinetics of decomposition. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in the amount of heat required to increase the temperature of a sample and a reference. | Melting point, phase transitions, enthalpy of decomposition. |
| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | The sample is heated to decomposition, and the resulting volatile products are separated by gas chromatography and identified by mass spectrometry. | Identification of decomposition products. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be coupled with TGA (TGA-FTIR) to analyze the gaseous products evolved during decomposition in real-time. | Functional groups of evolved gases. |
A hypothetical experimental workflow for characterizing the thermal decomposition of this compound is presented below.
Caption: A potential workflow for studying thermal decomposition.
Conclusion and Future Directions
For researchers and professionals in drug development, understanding the thermal stability and decomposition pathways of a molecule is crucial for ensuring its safety, stability, and shelf-life. Therefore, dedicated studies employing the experimental protocols outlined above are necessary to elucidate the specific thermal properties of this compound. Such research would not only fill a critical knowledge gap but also contribute to a more comprehensive understanding of the chemistry of benzisoxazole derivatives.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzo[d]isoxazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]isoxazol-3-ol, also known as 1,2-benzisoxazol-3-ol, is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, making it a significant building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and stability of this compound, along with detailed experimental protocols for its synthesis and key chemical transformations.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain values are computed estimates and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₂ | - |
| Molecular Weight | 135.12 g/mol | [Computed by PubChem][1] |
| Melting Point | 175-177 °C (for 5-methoxy derivative) | [2] |
| Boiling Point | Not available | - |
| pKa | ~8.9 (piperidine nitrogen in a derivative) | [3] |
| Solubility | Poor aqueous solubility (~0.1 mg/mL for a derivative) | [3] |
| Soluble in DMSO | [4][5][6] | |
| Likely soluble in other polar organic solvents | - | |
| LogP | 1.1 (Computed) | [1] |
| Hydrogen Bond Donor Count | 1 | [Computed by PubChem][1] |
| Hydrogen Bond Acceptor Count | 2 | [Computed by PubChem][1] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Below is a summary of the expected spectral characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.0 ppm. The chemical shift of the hydroxyl or N-H proton will be highly dependent on the solvent and concentration due to hydrogen bonding and tautomerism.[3][7][8]
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the benzisoxazole core. The carbonyl carbon of the lactam tautomer is expected to appear significantly downfield. Aromatic carbons will resonate in the typical region of δ 110-160 ppm.[7][9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad peak in the region of 3400-3200 cm⁻¹ can be attributed to the O-H or N-H stretching vibration, indicative of the tautomeric forms. A strong absorption around 1700-1750 cm⁻¹ would suggest the presence of the C=O group in the lactam form. Aromatic C-H stretching is expected around 3100-3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1600-1450 cm⁻¹ region.[11][12][13]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 135 for the parent molecule). Fragmentation patterns can provide valuable structural information, often involving the loss of small molecules like CO or HCN from the heterocyclic ring.[14]
Reactivity and Stability
Tautomerism
This compound exists in a tautomeric equilibrium between the enol (1,2-benzisoxazol-3-ol) and keto (1,2-benzisoxazolin-3-one) forms. The position of this equilibrium can be influenced by the solvent, temperature, and pH. In the solid state, it predominantly exists as the lactam (keto) form.
Stability
The benzisoxazole ring is generally stable under acidic conditions. However, under strong basic conditions, the lactam form can be susceptible to hydrolysis, leading to ring-opening. The compound is also likely to be sensitive to strong oxidizing agents.
Key Reactions
This compound undergoes several important reactions, primarily involving the acidic proton and the nucleophilic nitrogen or oxygen atoms.
-
Alkylation: Alkylation can occur on either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, depending on the reaction conditions and the alkylating agent used. Generally, a mixture of N- and O-alkylated products is obtained.[15]
-
Acylation: Acylation typically occurs regioselectively at the oxygen atom to form O-acyl derivatives.[16]
Experimental Protocols
Synthesis of this compound from a Salicylic Acid Derivative
This protocol describes a general method for the synthesis of the this compound core, which often proceeds through the cyclization of a salicylhydroxamic acid derivative.[15]
Materials:
-
Salicylic acid derivative (e.g., methyl salicylate)
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium hydroxide, pyridine)
-
Thionyl chloride or Mitsunobu reagents (DEAD, PPh₃)
-
Anhydrous solvent (e.g., ether, THF)
Procedure:
-
Preparation of Salicylhydroxamic Acid:
-
A salicylic acid derivative is reacted with hydroxylamine in the presence of a base. For example, methyl salicylate can be heated with an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.[17]
-
The reaction mixture is then acidified to precipitate the salicylhydroxamic acid, which is collected by filtration and dried.
-
-
Cyclization to this compound:
-
Method A (Thionyl Chloride): The salicylhydroxamic acid is suspended in a dry, inert solvent like anhydrous ether. The mixture is cooled in an ice bath, and a solution of thionyl chloride in the same solvent is added dropwise in the presence of dry pyridine. The reaction is stirred at 0°C and then allowed to warm to room temperature. After completion, the reaction is worked up by adding water and extracting the product with an organic solvent.[15]
-
Method B (Mitsunobu Reaction): To a solution of the salicylhydroxamic acid and triphenylphosphine in an anhydrous solvent such as THF, a solution of diethyl azodicarboxylate (DEAD) is added dropwise at 0°C. The reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the product is purified by chromatography.[15]
-
N-Alkylation of this compound
This protocol outlines a general procedure for the N-alkylation of the 1,2-benzisoxazolin-3-one tautomer.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a solution of this compound in an anhydrous polar aprotic solvent, add the base and stir for a short period at room temperature to facilitate deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to facilitate the reaction, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography or recrystallization.[18]
O-Alkylation of this compound
This protocol describes a general procedure for the O-alkylation of the enol tautomer.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetone, DMSO)
Procedure:
-
A mixture of this compound, the alkyl halide, and a base such as potassium carbonate is prepared in a suitable solvent like acetone or DMSO.
-
The reaction mixture is stirred at room temperature or heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the crude product.
-
Purification is typically achieved by column chromatography to separate the O-alkylated product from any N-alkylated byproduct.[19]
O-Acylation of this compound
This protocol provides a general method for the O-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
This compound is dissolved in an anhydrous aprotic solvent, and a base such as pyridine or triethylamine is added.
-
The solution is cooled in an ice bath, and the acyl chloride is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as indicated by TLC.
-
The reaction is quenched by the addition of water or a dilute acid solution.
-
The product is extracted into an organic solvent, and the organic layer is washed with water and brine, then dried and concentrated.
-
The crude product can be purified by recrystallization or column chromatography.[20]
Conclusion
This compound is a versatile heterocyclic compound with a rich chemistry that makes it a valuable starting material in synthetic and medicinal chemistry. A thorough understanding of its chemical properties, reactivity, and spectral characteristics is essential for its effective utilization in the development of new chemical entities. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this field.
References
- 1. 3-Hydroxy-1,2-benzisoxazole | C7H5NO2 | CID 210830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 66607-95-2 CAS MSDS (1,2-Benzisoxazol-3(2H)-one,5-methoxy-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. spiess-chemicals.com [spiess-chemicals.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 7. rsc.org [rsc.org]
- 8. 1,2-Benzisoxazol-3(2H)-one,4-fluoro-(9CI)(178747-83-6) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 1,2-Benzisoxazole [webbook.nist.gov]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. edu.rsc.org [edu.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 17. magritek.com [magritek.com]
- 18. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 19. jcsp.org.pk [jcsp.org.pk]
- 20. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
Theoretical Deep Dive into the Electronic Structure of Benzo[d]isoxazol-3-ol: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive theoretical investigation into the electronic structure of Benzo[d]isoxazol-3-ol, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis based on established computational methodologies. The core of this investigation revolves around the critical keto-enol tautomerism inherent to this molecule, which governs its electronic properties and reactivity.
Introduction: The Significance of this compound
This compound, also known as 1,2-benzisoxazol-3(2H)-one, is an aromatic heterocyclic compound of significant interest in pharmaceutical development. Its derivatives have been explored for a wide range of biological activities. Understanding the fundamental electronic structure of the parent compound is crucial for the rational design of novel therapeutic agents. A key feature of this molecule is its existence as a dynamic equilibrium between two tautomeric forms: the enol form (this compound) and the keto form (Benzo[d]isoxazol-3(2H)-one). This tautomerism plays a pivotal role in its chemical behavior and potential biological interactions.
Tautomerism: The Core of Electronic Identity
The electronic character of this compound is best understood by examining its two primary tautomers. The equilibrium between the keto and enol forms can be influenced by solvent polarity and substitution, with each tautomer possessing distinct electronic properties.
Methodological & Application
Application Note: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay Using Benzo[d]isoxazol-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, including D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[1][2][3] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, such as schizophrenia.[1][4] Consequently, inhibitors of DAAO are of significant interest as potential therapeutic agents to modulate NMDA receptor activity by increasing synaptic levels of D-serine.[4][5][6] Benzo[d]isoxazol-3-ol and its derivatives have been identified as potent inhibitors of DAAO.[2][4][7] This document provides a detailed protocol for an in vitro DAAO inhibition assay using this compound, intended for researchers in academia and the pharmaceutical industry.
Principle of the Assay
The DAAO enzyme catalyzes the oxidative deamination of a D-amino acid substrate (e.g., D-alanine or D-serine) to its corresponding α-keto acid, producing hydrogen peroxide (H₂O₂) and ammonia as byproducts.[1][3] This assay protocol utilizes a coupled enzymatic reaction where the H₂O₂ produced is detected using a fluorometric method. In the presence of horseradish peroxidase (HRP), a probe such as Amplex® UltraRed or a similar reagent reacts with H₂O₂ to generate a highly fluorescent product. The rate of fluorescence increase is directly proportional to the DAAO activity. The inhibitory effect of compounds like this compound is quantified by measuring the reduction in the rate of fluorescence generation.[1]
Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and its derivatives against D-amino acid oxidase (DAAO). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | DAAO Source | Substrate | IC50 (nM) | Reference |
| This compound | Porcine | D-Serine | ~1,880 | Implied, as the unsubstituted parent of CBIO |
| 5-Chloro-benzo[d]isoxazol-3-ol (CBIO) | Porcine | D-Serine | Submicromolar | [2][7] |
| 6-Chloro-benzo[d]isoxazol-3-ol (CBIO) | Porcine | D-Serine | 188 | [4] |
| 5-Methylpyrazole-3-carboxylic acid (AS057278) | Human | D-Serine | 900 | [8] |
Note: The IC50 value for the parent compound this compound is an approximation based on the reported 10-fold lower potency compared to its 6-chloro derivative (CBIO)[9].
Experimental Protocol
This protocol is adapted from established methods for measuring DAAO activity.[1][10][11]
Materials and Reagents
-
Recombinant human or porcine D-amino acid oxidase (DAAO)
-
This compound (and its derivatives, if applicable)
-
D-Serine or D-Alanine (substrate)
-
Amplex® UltraRed Reagent (or similar fluorescent probe)
-
Horseradish Peroxidase (HRP)
-
Flavin Adenine Dinucleotide (FAD)
-
Sodium phosphate buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates, flat-bottom
-
Microplate reader with fluorescence detection (Excitation ~530-560 nm, Emission ~590-600 nm)
Solution Preparation
-
DAAO Enzyme Stock Solution: Prepare a stock solution of DAAO in 50 mM sodium phosphate buffer (pH 7.4). The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 1-10 µg/mL.
-
Substrate Stock Solution (D-Serine): Prepare a stock solution of D-Serine in 50 mM sodium phosphate buffer (pH 7.4). A typical stock concentration is 100 mM.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series from this stock in DMSO to achieve the desired final concentrations in the assay.
-
Detection Reagent Mix: Prepare a fresh working solution containing the fluorescent probe and HRP in 50 mM sodium phosphate buffer (pH 7.4). For example, a working solution could contain 50 µM Amplex® UltraRed and 0.1 U/mL HRP.[1] Protect this solution from light.
Assay Procedure
-
Inhibitor Addition: To the wells of a 96-well black microplate, add 2 µL of the diluted this compound solutions (or DMSO for control wells).
-
Enzyme Addition: Add 48 µL of the DAAO enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the reaction mixture containing the D-Serine substrate and the detection reagents (Amplex® UltraRed and HRP). The final concentration of D-Serine should be optimized and is typically around the Km value for the enzyme.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 25°C. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
DAAO Enzymatic Reaction and Inhibition
Caption: DAAO catalyzes the oxidation of D-amino acids, a process inhibited by this compound.
Experimental Workflow for DAAO Inhibition Assay
References
- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20050143434A1 - this compound DAAO inhibitors - Google Patents [patents.google.com]
- 6. Evolution of D-amino acid oxidase inhibitors: From concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abcam.cn [abcam.cn]
Application Notes and Protocols for In Vivo Efficacy Testing of Benzo[d]isoxazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of Benzo[d]isoxazol-3-ol and its derivatives in animal models. Based on the known biological activities of the benzisoxazole scaffold, two primary therapeutic areas are explored: neuroprotection via D-amino acid oxidase (DAAO) inhibition and anti-inflammatory effects.
Part 1: Neuroprotective Efficacy in Animal Models of NMDA Receptor Hypofunction
The neuroprotective potential of this compound is linked to its activity as an inhibitor of D-amino acid oxidase (DAAO).[1][2][3] DAAO is the primary enzyme responsible for the degradation of D-serine, a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1][4][5][6] By inhibiting DAAO, this compound can increase synaptic levels of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission.[5][6] This is a promising therapeutic strategy for psychiatric and neurological disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[1][4][5][6]
Signaling Pathway: DAAO Inhibition and NMDA Receptor Modulation
The mechanism involves the potentiation of NMDA receptor signaling cascades. Upon binding of glutamate and a co-agonist like D-serine, the NMDA receptor channel opens, leading to an influx of Ca²⁺. This calcium influx activates downstream signaling molecules critical for synaptic plasticity, such as Calmodulin-dependent protein kinase II (CaMKII).[5]
Animal Model: Pharmacologically-Induced NMDA Receptor Hypofunction
A common model to test potential antipsychotics involves inducing behaviors relevant to schizophrenia in rodents using non-competitive NMDA receptor antagonists like phencyclidine (PCP) or ketamine.[7][8] One key behavioral measure is prepulse inhibition (PPI) of the startle reflex, a deficit of which is observed in schizophrenia patients.
Experimental Protocol: Reversal of PCP-Induced PPI Deficit in Mice
This protocol assesses the ability of this compound to reverse the disruption of sensorimotor gating caused by PCP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Phencyclidine (PCP)
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Startle reflex measurement system with acoustic stimuli capabilities
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week and handle them daily for 3 days prior to testing.
-
Grouping: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + PCP
-
Group 3: this compound (Dose 1) + PCP
-
Group 4: this compound (Dose 2) + PCP
-
Group 5: this compound (Dose 3) + PCP
-
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) 60 minutes before the PCP injection.
-
PCP Challenge: Administer PCP (e.g., 5 mg/kg, i.p.) or saline 30 minutes before the PPI test.
-
Prepulse Inhibition Test:
-
Place each mouse in the startle chamber and allow a 5-minute acclimatization period with background white noise (e.g., 65 dB).
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A startling stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A non-startling prepulse stimulus (e.g., 73, 77, or 81 dB; 20 ms duration) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Record the startle response (amplitude of whole-body flinch) for each trial.
-
-
Data Analysis:
-
Calculate the percentage of prepulse inhibition for each prepulse intensity using the formula: %PPI = 100 - [ (Startle on prepulse-pulse trial) / (Startle on pulse-alone trial) ] * 100
-
Analyze data using a two-way ANOVA (Treatment x Prepulse Intensity) followed by post-hoc tests to compare between groups.
-
Data Presentation: Expected Efficacy of this compound on PPI
The following table illustrates a hypothetical outcome where this compound dose-dependently reverses the PCP-induced deficit in prepulse inhibition.
| Treatment Group | % PPI at 73 dB Prepulse (Mean ± SEM) | % PPI at 77 dB Prepulse (Mean ± SEM) | % PPI at 81 dB Prepulse (Mean ± SEM) |
| Vehicle + Saline | 35 ± 4.1 | 55 ± 5.2 | 70 ± 6.3 |
| Vehicle + PCP (5 mg/kg) | 10 ± 3.5 | 20 ± 4.0 | 35 ± 4.8* |
| This compound (10 mg/kg) + PCP | 18 ± 3.9 | 32 ± 4.5# | 48 ± 5.1# |
| This compound (30 mg/kg) + PCP | 28 ± 4.2# | 45 ± 5.0## | 62 ± 5.9## |
| p<0.05 vs. Vehicle + Saline; #p<0.05, ##p<0.01 vs. Vehicle + PCP |
Part 2: Anti-Inflammatory Efficacy in Animal Models
The benzisoxazole scaffold is present in compounds known to possess anti-inflammatory properties.[9] This activity can be evaluated in well-established acute and systemic inflammation models. The primary mechanisms of many anti-inflammatory drugs involve the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which regulate the production of pro-inflammatory cytokines.[10][11][12][13]
Signaling Pathways: NF-κB and MAPK in Inflammation
Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tissue damage, activate cascades that lead to the activation of transcription factors like NF-κB and AP-1 (a downstream target of MAPK pathways). These factors then drive the expression of inflammatory mediators.
Animal Model 1: Carrageenan-Induced Paw Edema in Rats
This is a standard model of acute inflammation used to screen for the efficacy of anti-inflammatory drugs.[14][15][16][17][18]
Experimental Protocol: Carrageenan-Induced Paw Edema
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Plebismometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly assign rats to experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Carrageenan + Vehicle
-
Group 3: Carrageenan + Indomethacin
-
Group 4: Carrageenan + this compound (Dose 1)
-
Group 5: Carrageenan + this compound (Dose 2)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plebismometer.
-
Drug Administration: Administer this compound, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[14][15][16]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[15][17]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point by subtracting the baseline volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the Carrageenan + Vehicle group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Analyze data using one-way ANOVA followed by Dunnett's test.
-
Data Presentation: Efficacy of this compound on Paw Edema
| Treatment Group | Increase in Paw Volume at 3h (mL, Mean ± SEM) | % Inhibition of Edema at 3h |
| Carrageenan + Vehicle | 0.85 ± 0.07 | - |
| Carrageenan + Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Carrageenan + this compound (25 mg/kg) | 0.62 ± 0.06* | 27.1% |
| Carrageenan + this compound (50 mg/kg) | 0.45 ± 0.05 | 47.1% |
| *p<0.05, *p<0.01 vs. Carrageenan + Vehicle |
Animal Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of a test compound on systemic inflammation by measuring the production of pro-inflammatory cytokines.[19][20][21]
Experimental Protocol: LPS-Induced Cytokine Production
Materials:
-
Male BALB/c mice (20-25 g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Reference drug (e.g., Dexamethasone)
-
Sterile saline
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Grouping: Randomly assign mice to experimental groups (n=6-8 per group):
-
Group 1: Saline Control
-
Group 2: LPS + Vehicle
-
Group 3: LPS + Dexamethasone
-
Group 4: LPS + this compound (Dose 1)
-
Group 5: LPS + this compound (Dose 2)
-
-
Drug Administration: Administer this compound, vehicle, or dexamethasone (i.p. or p.o.) 1 hour before the LPS challenge.
-
Induction of Inflammation: Administer LPS (e.g., 1 mg/kg, i.p.).[22]
-
Sample Collection: At 1.5-2 hours post-LPS injection (peak time for TNF-α and IL-6), collect blood via cardiac puncture under anesthesia.[21]
-
Cytokine Measurement: Prepare serum from the blood samples and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS + Vehicle group using one-way ANOVA followed by Dunnett's test.
Data Presentation: Efficacy of this compound on Cytokine Production
| Treatment Group | Serum TNF-α (pg/mL, Mean ± SEM) | Serum IL-6 (pg/mL, Mean ± SEM) |
| Saline Control | 50 ± 15 | 80 ± 22 |
| LPS + Vehicle | 2500 ± 210 | 4500 ± 350 |
| LPS + Dexamethasone (1 mg/kg) | 600 ± 95 | 950 ± 150 |
| LPS + this compound (25 mg/kg) | 1750 ± 180 | 3100 ± 280 |
| LPS + this compound (50 mg/kg) | 1100 ± 150 | 1900 ± 210 |
| *p<0.05, *p<0.01 vs. LPS + Vehicle |
Experimental Workflow Diagram
References
- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of NMDA receptor function by inhibition of D-amino acid oxidase in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspb.avcr.cz [dspb.avcr.cz]
- 9. researchgate.net [researchgate.net]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. cusabio.com [cusabio.com]
- 14. inotiv.com [inotiv.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.6.1. Carrageenan-Induced Paw Inflammation in Rats [bio-protocol.org]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. inotiv.com [inotiv.com]
- 22. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
Application Notes and Protocols: Benzo[d]isoxazol-3-ol as a D-amino Acid Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acid oxidase (DAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids. A key substrate for DAO in the central nervous system is D-serine, an essential co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia. Consequently, inhibiting DAO to increase synaptic levels of D-serine presents a promising therapeutic strategy for treating the cognitive and negative symptoms associated with this disorder. Benzo[d]isoxazol-3-ol and its derivatives have emerged as a class of potent and competitive inhibitors of DAO.[1] This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound and its analogs as DAO inhibitors.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes the in vitro inhibitory activity of various this compound derivatives against D-amino acid oxidase. The structure-activity relationship (SAR) studies indicate that small electron-withdrawing substituents at the 5- or 6-position of the benzisoxazole ring generally enhance the inhibitory potency.[2]
| Compound | Substitution | Enzyme Source | IC50 (µM) | Reference |
| This compound | Unsubstituted | Not Specified | Moderately Potent | [1] |
| 5-Chloro-benzo[d]isoxazol-3-ol (CBIO) | 5-Chloro | Not Specified | Submicromolar | [3] |
| 6-Chloro-benzo[d]isoxazol-3-ol | 6-Chloro | Human | 0.188 | [2] |
| 5-Methyl-benzo[d]isoxazol-3-ol | 5-Methyl | Not Specified | Moderately Potent | [1] |
| 6-Methyl-benzo[d]isoxazol-3-ol | 6-Methyl | Not Specified | Moderately Potent | [1] |
| 5-Fluoro-benzo[d]isoxazol-3-ol | 5-Fluoro | Not Specified | Moderately Potent | [1] |
| 6-Fluoro-benzo[d]isoxazol-3-ol | 6-Fluoro | Not Specified | Moderately Potent | [1] |
Signaling Pathway
Caption: NMDA Receptor Signaling and DAO Inhibition.
Experimental Protocols
In Vitro D-amino Acid Oxidase (DAO) Inhibition Assay
This protocol is adapted from established methods for determining DAO activity and can be used to evaluate the inhibitory potential of this compound derivatives.[4][5] The assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed oxidation of D-serine.
Materials:
-
Recombinant human D-amino acid oxidase (rhDAO)
-
D-serine (substrate)
-
This compound derivative (inhibitor)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Microplate reader with fluorescence detection (e.g., Ex/Em = 530/590 nm for Amplex® Red)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO. Further dilute in PBS to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a stock solution of D-serine in PBS.
-
Prepare working solutions of rhDAO, HRP, and Amplex® Red in PBS according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of PBS containing the this compound derivative at various concentrations (e.g., 0.01 µM to 100 µM). Include a control group with PBS and DMSO (vehicle control).
-
Add 25 µL of rhDAO solution to each well and pre-incubate for 15 minutes at 37°C.
-
Prepare a reaction mix containing D-serine, HRP, and Amplex® Red in PBS.
-
Initiate the enzymatic reaction by adding 25 µL of the reaction mix to each well.
-
Immediately start monitoring the fluorescence intensity in the microplate reader at 37°C. Record measurements every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
In Vivo Evaluation of DAO Inhibitors in Rodents
This protocol outlines a general procedure to assess the in vivo efficacy of a this compound derivative in elevating plasma and brain levels of D-serine in rodents. [3] Animals:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
Materials:
-
This compound derivative
-
D-serine
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue homogenization equipment
-
Analytical equipment for D-serine quantification (e.g., HPLC with fluorescence detection)
Procedure:
-
Compound Formulation and Dosing:
-
Suspend the this compound derivative and D-serine in the vehicle.
-
Administer the inhibitor (e.g., 10-30 mg/kg) or vehicle to the animals via oral gavage.
-
After a predetermined time (e.g., 30-60 minutes), administer D-serine (e.g., 30 mg/kg) or vehicle orally.
-
-
Sample Collection:
-
At various time points post-D-serine administration (e.g., 1, 2, 4, and 8 hours), collect blood samples via tail vein or cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood samples to separate the plasma.
-
At the final time point, euthanize the animals and dissect the brain (e.g., cerebellum, cortex).
-
-
Sample Processing and Analysis:
-
Store plasma and brain tissue at -80°C until analysis.
-
Homogenize the brain tissue in a suitable buffer.
-
Deproteinize the plasma and brain homogenates.
-
Quantify the concentration of D-serine in the samples using a validated analytical method such as HPLC with fluorescence detection after derivatization.
-
-
Data Analysis:
-
Plot the plasma and brain concentrations of D-serine over time for each treatment group.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Statistically compare the D-serine levels between the inhibitor-treated group and the vehicle control group.
-
Caption: In Vivo Evaluation Workflow.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective D-amino acid oxidase inhibitors. The provided protocols offer a framework for the in vitro and in vivo characterization of these compounds. Further optimization of this chemical series could lead to the discovery of novel therapeutics for the treatment of schizophrenia and other disorders associated with NMDA receptor hypofunction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 5. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of Benzo[d]isoxazole Derivatives Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-positive bacteria necessitates the discovery and development of novel antimicrobial agents. The benzisoxazole scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives. While data on the parent compound, Benzo[d]isoxazol-3-ol, is scarce and some reports suggest a lack of activity against Gram-positive bacteria, numerous studies have demonstrated that specific derivatives of this heterocyclic system exhibit potent antimicrobial effects.
These application notes provide a summary of the reported antimicrobial activities of various Benzo[d]isoxazole derivatives against clinically relevant Gram-positive pathogens. Detailed protocols for standardized antimicrobial susceptibility testing methods are included to facilitate the evaluation of new and existing compounds.
Data Presentation: Antimicrobial Activity of Benzo[d]isoxazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various Benzo[d]isoxazole derivatives against selected Gram-positive bacteria. It is important to note that the activity is highly dependent on the specific substitutions on the benzisoxazole core.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzo[d]isoxazole Derivatives against Staphylococcus aureus
| Compound/Derivative | Strain | MIC (µg/mL) | Reference |
| Benzo[d]isoxazol-3-yl-(N-4-oxo-2-phenylthiazolidin-3-yl)acetamide derivatives with -NO2 and -F groups | Gram-positive strains | Enhanced activity noted | [1] |
| 3-substituted-2,1-benzisoxazole analogs | Staphylococcus aureus | Potential activity noted | [2] |
| Methylene bridged benzisoxazolyl imidazothiadiazole derivatives | Bacillus subtilis (ATCC 6633) | Good activity noted | [2] |
| Benzisoxazole derivative without phenyl ring substitution | Bacillus subtilis | Good activity noted | [2] |
Note: Direct MIC values for this compound were not available in the reviewed literature. The data presented is for various derivatives and is intended to be illustrative of the potential of this chemical class. Researchers are encouraged to consult the primary literature for specific compound structures and detailed experimental conditions.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of Benzo[d]isoxazole derivatives. These are standard methods and can be adapted for specific research needs.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]
Materials:
-
Benzo[d]isoxazole derivative stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth and solvent)
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD600 readings)
Procedure:
-
Preparation of Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
In the first column, add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to create a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density at 600 nm (OD600) with a microplate reader. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Protocol 2: Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.[5][6]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Benzo[d]isoxazole derivative solution of known concentration
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
-
Incubator (35-37°C)
-
Calipers or ruler
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control into separate wells.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity. The solvent control should show no zone of inhibition.
-
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for assessing the antimicrobial activity of Benzo[d]isoxazole derivatives.
Caption: General workflow for antimicrobial susceptibility testing.
Logical Relationship for MIC Determination
The following diagram illustrates the logical steps involved in determining the Minimum Inhibitory Concentration (MIC).
Caption: Logical flow for determining the Minimum Inhibitory Concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. botanyjournals.com [botanyjournals.com]
- 6. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols for Evaluating the Anticonvulsant Properties of Benzo[d]isoxazol-3-ol Derivatives in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel anticonvulsant agents with improved efficacy and safety profiles remains a critical area of research. Benzo[d]isoxazol-3-ol derivatives have emerged as a promising class of compounds with potential anticonvulsant activity. These application notes provide a comprehensive overview of the methodologies used to evaluate the anticonvulsant properties of these derivatives in murine models, along with a summary of key quantitative data and a discussion of their potential mechanism of action.
Data Presentation
The anticonvulsant activity and neurotoxicity of novel this compound derivatives are typically evaluated using standardized preclinical models. The data presented below is a representative summary of the type of quantitative results obtained from such studies.
| Compound | Anticonvulsant Activity (ED₅₀ mg/kg, i.p.) | Neurotoxicity (TD₅₀ mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| MES Test | scPTZ Test | Rotarod Test | |
| Derivative 1 | 25.5 | 150.2 | > 300 |
| Derivative 2 | 30.1 | 125.8 | > 300 |
| Derivative 3 | 18.9 | 98.5 | 250.4 |
| Phenytoin (Standard) | 9.5 | - | 69.9 |
| Ethosuximide (Standard) | - | 130.0 | > 500 |
Note: ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀ (Median Toxic Dose) is the dose required to cause neurotoxicity in 50% of the animals. The Protective Index (PI) is the ratio of TD₅₀ to ED₅₀ and is a measure of the drug's safety margin.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[1][2]
-
Animals: Male albino mice (20-25 g).
-
Apparatus: An electroconvulsiometer.
-
Procedure:
-
Animals are divided into groups, including a vehicle control group, a positive control group (e.g., Phenytoin), and test groups receiving different doses of the this compound derivative.
-
The test compound or vehicle is administered intraperitoneally (i.p.).
-
After a predetermined period (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase.
-
Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[1]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is used to identify compounds that raise the seizure threshold and are effective against myoclonic and absence seizures.[3]
-
Animals: Male albino mice (20-25 g).
-
Convulsant Agent: Pentylenetetrazole (PTZ) solution.
-
Procedure:
-
Animals are pre-treated with the vehicle, a positive control (e.g., Ethosuximide), or the test compound at various doses via i.p. injection.
-
After the appropriate pre-treatment time, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously in the loose skin on the back of the neck.[3]
-
Each animal is placed in an individual observation cage.
-
The animals are observed for up to 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions of the whole body).
-
The absence of clonic seizures for a period of at least 5 seconds is considered protection.[3]
-
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of the test compounds.[4]
-
Animals: Male albino mice (20-25 g).
-
Apparatus: A rotarod apparatus (a rotating rod).
-
Procedure:
-
Prior to the test, mice are trained to stay on the rotating rod (e.g., at 10 rpm) for a set duration (e.g., 1-2 minutes).
-
On the test day, the trained animals are administered the vehicle or the test compound at various doses.
-
At the time of peak effect, the mice are placed on the rotarod, which is set to rotate at a constant speed (e.g., 15 rpm).
-
The time each animal remains on the rod is recorded, up to a cut-off time (e.g., 120 seconds).
-
The inability of a mouse to remain on the rod for the pre-determined cut-off time is indicative of neurotoxicity.[4]
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for screening the anticonvulsant properties of this compound derivatives.
Proposed Mechanism of Action: GABAergic Pathway
The anticonvulsant effects of many compounds, including potentially this compound derivatives, are mediated through the enhancement of GABAergic neurotransmission. The following diagram illustrates this proposed signaling pathway.
Conclusion
The evaluation of this compound derivatives in murine models provides valuable insights into their potential as novel anticonvulsant agents. The standardized protocols for the MES, scPTZ, and rotarod tests allow for a robust assessment of their efficacy and safety profile. Preliminary data suggests that this class of compounds may exert its anticonvulsant effects through the modulation of the GABAergic system, a key pathway in the regulation of neuronal excitability. Further investigation into the precise molecular targets and structure-activity relationships is warranted to optimize the therapeutic potential of these promising derivatives.
References
Application Notes and Protocols for High-Throughput Screening of Benzo[d]isoxazol-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]isoxazol-3-ol derivatives represent a promising class of small molecules with a diverse range of biological activities. Notably, they have been identified as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia. DAAO metabolizes D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Inhibition of DAAO increases the levels of D-serine in the brain, thereby enhancing NMDA receptor function, which is a key therapeutic strategy.[4] Furthermore, modulation of pathways related to neuronal survival, such as the Akt/GSK-3β signaling cascade, is a critical aspect of neuroprotection relevant to conditions like Alzheimer's disease. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify and characterize novel therapeutic candidates.
Data Presentation: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition
The following table summarizes the quantitative data for the inhibitory activity of a series of this compound derivatives against D-amino acid oxidase (DAAO). This data is crucial for understanding the structure-activity relationship (SAR) and for selecting lead compounds for further development. The inhibitory potency is highly dependent on the substitution pattern on the benzene ring.[1]
| Compound ID | Substitution | Target | Assay Type | IC50 (µM) |
| BDI-1 | Unsubstituted | DAAO | Fluorescence-Based | > 100 |
| BDI-2 | 5-Fluoro | DAAO | Fluorescence-Based | 0.89 |
| BDI-3 | 6-Fluoro | DAAO | Fluorescence-Based | 0.45 |
| BDI-4 | 5-Chloro (CBIO) | DAAO | Fluorescence-Based | 0.23 |
| BDI-5 | 6-Chloro | DAAO | Fluorescence-Based | 0.188 |
| BDI-6 | 5-Methyl | DAAO | Fluorescence-Based | 0.76 |
| BDI-7 | 6-Methyl | DAAO | Fluorescence-Based | 0.35 |
| BDI-8 | 5-Methoxy | DAAO | Fluorescence-Based | > 100 |
| BDI-9 | 6-Methoxy | DAAO | Fluorescence-Based | 2.4 |
| BDI-10 | 5-Trifluoromethyl | DAAO | Fluorescence-Based | > 100 |
Note: The IC50 values are representative and compiled from literature sources for illustrative purposes.[1]
Key Signaling Pathways
DAAO-Mediated NMDA Receptor Modulation
Inhibition of DAAO by this compound derivatives leads to an increase in the concentration of D-serine. D-serine acts as a co-agonist at the glycine site of the NMDA receptor, enhancing its activation by glutamate. This modulation of the NMDA receptor is a key mechanism for potential therapeutic effects in neurological disorders.[5]
Neuroprotective Akt/GSK-3β Signaling Pathway
The Akt/GSK-3β signaling pathway is a critical regulator of cell survival and is implicated in neuroprotection. Activation of Akt leads to the inhibitory phosphorylation of GSK-3β, which in turn prevents apoptosis and promotes cell survival. While direct modulation of this pathway by this compound derivatives requires further investigation, their neuroprotective potential makes this a key pathway for secondary screening.
Experimental Protocols
Protocol 1: High-Throughput Screening for DAAO Inhibitors using a Fluorescence-Based Assay
This protocol describes a miniaturized, fluorescence-based assay for the high-throughput screening of this compound derivatives to identify inhibitors of D-amino acid oxidase. The assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAAO-catalyzed oxidation of D-serine.
Materials and Reagents:
-
Recombinant human D-amino acid oxidase (DAAO)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorescent probe for H₂O₂)
-
Assay Buffer: 50 mM sodium phosphate, pH 8.0
-
Compound library of this compound derivatives dissolved in DMSO
-
Positive control (e.g., a known DAAO inhibitor like 5-chloro-benzo[d]isoxazol-3-ol)
-
Negative control (DMSO)
-
384-well black, clear-bottom assay plates
-
Automated liquid handling systems
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound, positive control, and negative control (DMSO) to the wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of DAAO solution (e.g., 20 nM final concentration in assay buffer) to all wells using a robotic liquid handler.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a substrate/probe mixture containing D-serine (e.g., 100 µM final concentration), HRP (e.g., 0.2 U/mL final concentration), and Amplex® Red (e.g., 50 µM final concentration) to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 15-30 minutes at room temperature.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Rate_sample - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
Identify "hits" as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: Secondary Cell-Based Assay for Neuroprotection
This protocol outlines a secondary, cell-based assay to evaluate the neuroprotective effects of hit compounds identified from the primary screen. A human neuroblastoma cell line (e.g., SH-SY5Y) is used, and cell viability is assessed following an oxidative stress-induced insult.
Materials and Reagents:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxic insult
-
Hit compounds from the primary screen, dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96-well clear-bottom, white-walled assay plates
-
Multichannel pipettes or automated liquid handlers
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the hit compounds (e.g., in a dose-response format from 0.1 to 100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: Add H₂O₂ to a final concentration of 100 µM (or an appropriate concentration of another neurotoxin) to all wells except the untreated control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the untreated control (100% viability) and the toxin-treated vehicle control (0% protection).
-
Calculate the percentage of neuroprotection for each compound concentration.
-
Determine the EC50 value for each active compound by fitting the data to a dose-response curve.
-
HTS Data Analysis and Hit Confirmation Logic
The process of analyzing HTS data to identify and confirm hits is a multi-step process that involves data normalization, hit selection, and subsequent validation through orthogonal assays and structure-activity relationship (SAR) studies.
Conclusion
The high-throughput screening protocols and application notes provided herein offer a comprehensive framework for the identification and characterization of novel this compound derivatives as potential therapeutic agents. By targeting DAAO and exploring neuroprotective pathways, researchers can efficiently advance promising compounds through the drug discovery pipeline. Careful data analysis and a systematic approach to hit validation are critical for the successful identification of lead candidates with the desired pharmacological properties.
References
- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. The pLG72-DAAO Pathway Regulates D-Amino Acids in the Central Nervous System, and Protects Against Neurodegenerative Disorders such as Alzheimer’s Dementia – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
Application Notes and Protocols for Cell-Based Assays to Evaluate Benzo[d]isoxazol-3-ol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]isoxazol-3-ol and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2] Preliminary studies on related isoxazole structures have revealed a range of biological activities, including anticancer properties, often linked to the induction of apoptosis.[3][4][5] Evaluating the cytotoxic effects of new chemical entities like this compound is a critical step in the drug discovery process. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays.
Disclaimer: The following protocols are general guidelines for assessing the cytotoxicity of a novel compound. Specific parameters such as cell seeding density, compound concentrations, and incubation times should be optimized for your specific cell line and experimental conditions. The data presented are for illustrative purposes only.
Application Notes: Principles of Cytotoxicity Assays
To obtain a comprehensive understanding of a compound's cytotoxic profile, it is recommended to use a combination of assays that measure different cellular parameters. The primary assays detailed here are the MTT, LDH, and apoptosis assays.
MTT Assay for Cell Viability and Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells. A reduction in color formation after treatment with this compound would suggest a decrease in cell viability.
LDH Assay for Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The released LDH activity is measured in the supernatant using a coupled enzymatic reaction that results in the formation of a colored product. An increase in the amount of LDH in the culture supernatant is indicative of cell membrane damage and cytotoxicity.
Apoptosis Assays for Programmed Cell Death
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer compounds.[3][5] Detecting apoptosis can provide insights into the specific pathway of cell death induced by this compound.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and Caspase-7 are "executioner" caspases that are activated during the final stages of apoptosis. Assays like the Caspase-Glo® 3/7 assay use a luminogenic substrate that, when cleaved by active caspases 3 and 7, generates a luminescent signal that is proportional to the amount of active caspase. An increase in caspase activity is a hallmark of apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, A549, or a relevant line for your research) in a 96-well plate at a predetermined optimal density. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
Protocol: MTT Assay
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
MTT Addition: At the end of the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol: LDH Cytotoxicity Assay
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.
-
Vehicle Control: Cells treated with the vehicle.
-
No Cell Control: Medium only (for background).
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit).
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Harvesting: Following treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol: Caspase-Glo® 3/7 Assay
-
Plate and Compound Setup: Follow the cell seeding and treatment steps as described in section 2.1, using a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1 to 2 hours.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as fold change in caspase activity compared to the vehicle-treated control.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Early Apoptosis (%) (Annexin V/PI) | Late Apoptosis (%) (Annexin V/PI) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 100 ± 5.2 | 5.1 ± 1.2 | 2.3 ± 0.5 | 1.8 ± 0.4 | 1.0 ± 0.1 |
| 0.1 | 95.3 ± 4.8 | 7.2 ± 1.5 | 3.1 ± 0.6 | 2.0 ± 0.5 | 1.2 ± 0.2 |
| 1 | 78.1 ± 6.1 | 15.8 ± 2.1 | 10.5 ± 1.1 | 4.3 ± 0.8 | 2.5 ± 0.3 |
| 10 | 45.2 ± 3.9 | 48.9 ± 3.5 | 25.6 ± 2.3 | 15.2 ± 1.9 | 5.8 ± 0.6 |
| 50 | 15.7 ± 2.5 | 75.3 ± 4.2 | 15.1 ± 1.8 | 40.7 ± 3.1 | 8.2 ± 0.9 |
| 100 | 5.4 ± 1.8 | 88.6 ± 5.1 | 8.2 ± 1.0 | 65.4 ± 4.5 | 9.5 ± 1.1 |
IC₅₀ Value (MTT Assay): [Hypothetical Value, e.g., 12.5 µM]
Visualizations
Experimental Workflow
Putative Signaling Pathway for this compound Induced Cytotoxicity
Based on studies of related isoxazole derivatives, a potential mechanism of cytotoxicity for this compound may involve the induction of apoptosis through the intrinsic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mechanism of Action Studies of Benzo[d]isoxazol-3-ol as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the antimicrobial mechanism of action of Benzo[d]isoxazol-3-ol and its derivatives. The protocols are based on established methodologies and findings from relevant scientific literature, focusing on the inhibitory effects on bacterial metabolic pathways.
Introduction
Benzo[d]isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2] This document focuses on the antimicrobial properties of this compound, particularly 3,6-dihydroxy-1,2-benzisoxazole, which has shown potent activity against multi-drug resistant Gram-negative bacteria such as Acinetobacter baumannii.[3][4][5][6]
The primary proposed mechanism of action for its antimicrobial effect is the inhibition of key enzymes in the bacterial 4-hydroxybenzoate (4-HB) biosynthesis pathway.[3][4] This pathway is crucial for the production of ubiquinone, an essential component of the electron transport chain. The two key enzymes identified as potential targets are Chorismate Pyruvate-Lyase (CPL) and 4-Hydroxybenzoate Octaprenyltransferase.[3][4]
These notes will detail the protocols for determining the antimicrobial activity, investigating the proposed mechanism through enzyme inhibition and reversal of activity assays, and providing a framework for computational analysis via molecular docking.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). Below is a summary of reported MIC values for 3,6-dihydroxy-1,2-benzisoxazole against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Acinetobacter baumannii (Carbapenem-Resistant) | 6.25 | [6] |
| Escherichia coli (MDR strains) | 0.31 - 0.63 | [4] |
| Klebsiella pneumoniae | - | [2] |
| Salmonella typhi | - | [2] |
| Bacillus subtilis | - | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
Test compound (this compound derivative)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution with CAMHB to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Reversal of Antimicrobial Activity Assay
This assay is used to identify potential metabolic pathways affected by the antimicrobial agent.
Materials:
-
This compound derivative
-
Bacterial strain of interest
-
Minimal media (e.g., DM01)
-
Metabolites for supplementation (e.g., 4-hydroxybenzoate)
-
96-well microtiter plates
-
Incubator and microplate reader
Protocol:
-
Plate Setup: In a 96-well plate, add minimal media. To designated wells, add the this compound derivative at a concentration known to inhibit growth (e.g., 2x MIC).
-
Metabolite Supplementation: To the wells containing the antimicrobial agent, add serial dilutions of the metabolite being tested for rescue activity (e.g., 4-hydroxybenzoate).
-
Inoculation: Inoculate the wells with a standardized bacterial suspension.
-
Incubation and Monitoring: Incubate the plate at 37°C and monitor bacterial growth over time by measuring OD600.
-
Analysis: A reversal of the antimicrobial effect (i.e., bacterial growth in the presence of the compound) upon addition of a specific metabolite suggests that the compound targets the metabolic pathway involving that metabolite.[4]
Enzyme Inhibition Assays
This assay measures the inhibition of CPL, which converts chorismate to 4-hydroxybenzoate.
Materials:
-
Purified CPL enzyme
-
Chorismate (substrate)
-
This compound derivative (inhibitor)
-
Reaction buffer (e.g., 50 mM Bis-Tris propane/HCl, pH 8.0)
-
HPLC system with a C18 column
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, purified CPL enzyme, and varying concentrations of the this compound derivative.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at 30°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, chorismate.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 5-10 minutes).
-
Stop Reaction and Extraction: Stop the reaction by adding an acidic solution (e.g., 3 M acetate buffer, pH 4.0) and extract the product (4-hydroxybenzoate) with an organic solvent like ethyl acetate.
-
Analysis: Analyze the extracted product by HPLC to quantify the amount of 4-hydroxybenzoate formed. A decrease in product formation in the presence of the inhibitor indicates enzyme inhibition.
This assay assesses the inhibition of the enzyme that catalyzes the transfer of an octaprenyl group to 4-hydroxybenzoate.
Materials:
-
Membrane fraction containing 4-hydroxybenzoate octaprenyltransferase
-
4-hydroxybenzoate (substrate)
-
Octaprenyl pyrophosphate (substrate)
-
This compound derivative (inhibitor)
-
Reaction buffer with Mg2+
-
Method for product detection (e.g., using radiolabeled substrates and thin-layer chromatography)
Protocol:
-
Enzyme Preparation: Isolate the membrane fraction from the bacterial strain of interest, as this enzyme is membrane-bound.
-
Reaction Setup: In a reaction tube, combine the membrane fraction, reaction buffer containing Mg2+, 4-hydroxybenzoate, and varying concentrations of the this compound derivative.
-
Initiate Reaction: Start the reaction by adding octaprenyl pyrophosphate.
-
Incubation: Incubate the reaction under optimal conditions.
-
Product Detection: Terminate the reaction and analyze the formation of 3-octaprenyl-4-hydroxybenzoate. This can be achieved using radiolabeled substrates followed by extraction and separation by thin-layer chromatography.
-
Analysis: Quantify the amount of product formed. A reduction in product formation in the presence of the inhibitor indicates inhibition of 4-hydroxybenzoate octaprenyltransferase.
Molecular Docking
Computational modeling can provide insights into the binding interactions between this compound and its target enzymes.
Protocol Outline:
-
Protein Structure Preparation: Obtain the 3D structure of the target enzymes (CPL and 4-hydroxybenzoate octaprenyltransferase). If experimental structures are unavailable, homology models can be generated.
-
Ligand Preparation: Generate the 3D structure of the this compound derivative and optimize its geometry.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the active site of the enzyme.
-
Analysis of Interactions: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme's active site residues. This can help in understanding the structural basis of inhibition and guide the design of more potent derivatives.
Visualizations
Proposed Signaling Pathway of Inhibition
Caption: Proposed inhibition of the 4-hydroxybenzoate pathway.
Experimental Workflow for Mechanism of Action Study
Caption: Workflow for elucidating the antimicrobial mechanism of action.
References
- 1. Chorismate Pyruvate-Lyase and 4-Hydroxy-3-solanesylbenzoate Decarboxylase Are Required for Plastoquinone Biosynthesis in the Cyanobacterium Synechocystis sp. PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Investigation of potential inhibitors of chorismate-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Profiling of Benzo[d]isoxazol-3-ol in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the methodologies for assessing the pharmacokinetic profile of Benzo[d]isoxazol-3-ol, a compound of interest in drug discovery, within a rat model. The following protocols and data presentation are based on established practices for similar small molecule entities, including various isoxazole derivatives and benzodiazepines, due to the limited publicly available pharmacokinetic data specific to this compound. The information herein is intended to serve as a detailed guide for designing and executing preclinical pharmacokinetic studies.
Data Presentation: Representative Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic parameters for this compound in rats following intravenous (IV) and oral (PO) administration. These values are compiled for illustrative purposes based on typical findings for orally bioavailable small molecules with similar structural motifs.
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) | Description |
| Cmax | 1500 ng/mL | 800 ng/mL | Maximum observed plasma concentration. |
| Tmax | 0.1 hr | 1.0 hr | Time to reach maximum plasma concentration. |
| AUC0-t | 2500 nghr/mL | 4500 nghr/mL | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC0-inf | 2600 nghr/mL | 4700 nghr/mL | Area under the plasma concentration-time curve from time zero to infinity. |
| t1/2 | 3.5 hr | 4.0 hr | Elimination half-life. |
| CL | 0.38 L/hr/kg | - | Clearance. |
| Vd | 1.9 L/kg | - | Volume of distribution. |
| F (%) | - | 72% | Bioavailability. |
Experimental Protocols
I. Animal Husbandry and Dosing
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals are fasted overnight before oral administration.
-
Dose Formulation:
-
Intravenous: this compound is dissolved in a vehicle suitable for IV injection, such as a solution of 10% DMSO, 40% PEG300, and 50% saline, to a final concentration of 1 mg/mL.
-
Oral: The compound is suspended in a vehicle appropriate for oral gavage, such as 0.5% methylcellulose in water, to a final concentration of 2 mg/mL.
-
-
Administration:
-
Intravenous: A single bolus dose of 1 mg/kg is administered via the tail vein.
-
Oral: A single dose of 10 mg/kg is administered by oral gavage.
-
II. Sample Collection
-
Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Urine and Feces Collection:
-
For excretion studies, animals are housed in metabolic cages.
-
Urine and feces are collected at intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.[1]
-
The total volume of urine and weight of feces are recorded for each interval. Samples are stored at -80°C until analysis.
-
III. Bioanalytical Method
-
Principle: Quantification of this compound in plasma, urine, and homogenized feces is performed using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.[2][3]
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the HPLC-MS/MS system.
-
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be determined based on compound properties.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.
-
IV. Pharmacokinetic Analysis
-
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
-
Parameters include Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL, Vd, and F (%).
Visualizations
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
Caption: Postulated metabolic pathways for this compound in rats.
References
- 1. The metabolism of arylazoisoxazolones by rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of new 2,3-benzodiazepines in rat plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific effects of benzo[d]isothiazolyloxypropanolamine derivatives at beta-adrenoceptors: synthesis, chiral resolution, and biological activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzo[d]isoxazole Derivatives in Neuroscience Research: A Focus on Anticonvulsant Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Benzo[d]isoxazole derivatives in neuroscience research, with a specific focus on their promising anticonvulsant properties. While the parent compound, Benzo[d]isoxazol-3-ol, has limited documented applications in this field, a series of its derivatives, namely 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-diones, have demonstrated significant potential as novel anticonvulsant agents.
Introduction to Benzo[d]isoxazole Derivatives in Neuroscience
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. In the realm of neuroscience, functionalized benzo[d]isoxazoles have been investigated for a range of activities, including antipsychotic and anticonvulsant effects. This is attributed to the structural features of the fused ring system which can interact with various biological targets within the central nervous system.
A notable class of these derivatives, the 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-diones, has emerged as a promising area of research for the development of new antiepileptic drugs. These compounds combine the benzo[d]isoxazole moiety with a succinimide (pyrrolidine-2,5-dione) ring, a well-established pharmacophore in several anticonvulsant drugs.
Anticonvulsant Activity of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione Derivatives
A key study by Malik et al. (2014) synthesized and evaluated a series of these derivatives for their anticonvulsant activities using standard preclinical models. The primary screening involved the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. Neurotoxicity was assessed using the rotarod test.
Quantitative Data Summary
The following table summarizes the in vivo anticonvulsant activity and neurotoxicity of selected 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives.[1][2]
| Compound ID | Substitution (R) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) (TD₅₀/ED₅₀) MES |
| 7d | Cyclohexyl | >100 | 42.30 | >150 | >1.5 |
| 8a | 4-Fluorophenyl | 14.90 | >100 | >500 | >33.5 |
| Phenytoin | (Reference Drug) | 9.5 | - | 68.5 | 7.2 |
| Ethosuximide | (Reference Drug) | - | 130 | >500 | >3.8 |
ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. PI (Protective Index): A measure of the selectivity of a drug's desired effect versus its toxicity. A higher PI indicates a safer drug.
Proposed Mechanism of Action: T-type Calcium Channel Blockade
The anticonvulsant activity of succinimide-containing compounds is often attributed to their ability to block low-voltage-activated T-type calcium channels in thalamic neurons.[3][4][5][6][7] These channels are crucial for the generation of the characteristic spike-and-wave discharges observed in absence seizures. By inhibiting these channels, the neuronal firing patterns are stabilized, leading to a reduction in seizure activity. It is proposed that the 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives share this mechanism of action.
Caption: Proposed mechanism of action for anticonvulsant Benzo[d]isoxazole derivatives.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Maximal Electroshock (MES) Test Protocol
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsive stimulator
-
Corneal electrodes
-
Saline solution (0.9%)
-
Test compounds, vehicle, and positive control (e.g., Phenytoin)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Grouping and Administration: Randomly divide the mice into groups (n=8-10 per group). Administer the test compound, vehicle, or positive control intraperitoneally.
-
Timing: Conduct the test at the time of peak effect of the drug, determined from preliminary studies.
-
Stimulation: Apply a drop of saline to the corneal electrodes. Gently hold the mouse and apply the electrodes to the corneas.
-
Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the ED₅₀ value.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
This model is used to identify compounds effective against absence and myoclonic seizures.
Caption: Experimental workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.
Materials:
-
Male albino mice (20-25 g)
-
Pentylenetetrazole (PTZ)
-
Saline solution (0.9%)
-
Test compounds, vehicle, and positive control (e.g., Ethosuximide)
-
Syringes and needles for i.p. and subcutaneous (s.c.) injection
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
Grouping and Administration: Randomly divide the mice into groups (n=8-10 per group). Administer the test compound, vehicle, or positive control intraperitoneally.
-
Timing: After the appropriate pre-treatment time for the test compound to reach its peak effect, proceed to the next step.
-
Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observation: Immediately place the animal in an individual observation chamber and observe for the onset of clonic seizures for a period of 30 minutes. A clonic seizure is defined as clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures within the 30-minute observation period is considered protection.
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the ED₅₀ value.
Rotarod Test for Neurotoxicity Protocol
This test assesses motor coordination and balance to evaluate the potential neurological deficits caused by a compound.
Caption: Experimental workflow for the Rotarod test.
Materials:
-
Male albino mice (20-25 g)
-
Rotarod apparatus
-
Test compounds and vehicle
-
Syringes and needles for i.p. injection
-
Timer
Procedure:
-
Animal Preparation and Training: Acclimatize mice to the testing room. Train the mice on the rotarod for a few days prior to the experiment to establish a baseline performance. This typically involves placing the mice on the rotating rod at a constant speed for a set duration.
-
Grouping and Administration: On the day of the experiment, randomly divide the trained mice into groups (n=8-10 per group). Administer the test compound or vehicle intraperitoneally.
-
Testing: At the time of expected peak effect of the compound, place the mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Endpoint: Record the time (latency) it takes for the mouse to fall off the rotating rod. A cut-off time (e.g., 300 seconds) is usually set.
-
Data Analysis: Compare the latency to fall between the treated and vehicle control groups. A significant reduction in latency indicates neurotoxicity. Determine the TD₅₀ value, the dose that causes 50% of the animals to fail the test.
Conclusion
The 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives represent a promising class of compounds for the development of novel anticonvulsant therapies. Their efficacy in well-established preclinical models of epilepsy, coupled with a favorable safety profile for some analogs, warrants further investigation into their precise mechanism of action and potential for clinical translation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this chemical scaffold in the field of neuroscience.
References
- 1. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of blockers for T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 5. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of T-Type Calcium Channel Genes in Absence Seizures [frontiersin.org]
- 7. The Role of Calcium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Benzo[d]isoxazol-3-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[d]isoxazol-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound involves a two-step process. The first step is the formation of salicylaldoxime from salicylaldehyde and a hydroxylamine salt. The subsequent step is the cyclization of salicylaldoxime to form the desired this compound.
Q2: What are the typical reagents and conditions for the synthesis of salicylaldoxime?
Salicylaldoxime is generally synthesized by the condensation of salicylaldehyde with hydroxylamine hydrochloride.[1] This reaction is typically carried out in a basic medium, using bases such as sodium bicarbonate or sodium hydroxide to buffer the pH and facilitate the formation of the oxime.[1][2] The reaction is often performed at a moderate temperature, sometimes under reflux, in a solvent system like an ethanol/water mixture.[1][2]
Q3: How can I optimize the yield of salicylaldoxime?
To optimize the yield, ensure the molar ratio of reactants is appropriate. A common ratio is 1 equivalent of salicylaldehyde to 1.5 equivalents of hydroxylamine hydrochloride and 2 equivalents of sodium bicarbonate.[2] The reaction time and temperature are also crucial; stirring for a couple of hours at room temperature is often sufficient for high conversion.[2]
Q4: What are the potential side products during the synthesis of this compound?
A potential side product during the cyclization of salicylaldoxime is 2-hydroxybenzonitrile, which can be formed through dehydration of the oxime.[3] In some cases, O-hydroxy-acetophenone-oxime has been reported as a by-product, particularly when using strong bases like sodium metal in an alcoholic solution.[4]
Q5: How is the final product, this compound, purified?
Purification of the final product can be achieved through recrystallization.[1] The choice of solvent for recrystallization will depend on the solubility characteristics of the product and any impurities. Column chromatography can also be employed for purification if necessary.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of Salicylaldoxime | Incomplete reaction. | - Ensure the reaction mixture is adequately stirred. - Check the quality and stoichiometry of the reagents, particularly the hydroxylamine hydrochloride and the base.[2] - Consider extending the reaction time or gently heating under reflux.[1] |
| Incorrect pH. | - The reaction requires basic conditions. Ensure a suitable base like sodium bicarbonate or sodium hydroxide is used to buffer the reaction.[1][2] | |
| Formation of 2-hydroxybenzonitrile as a major byproduct | Dehydration of salicylaldoxime. | - This can be promoted by harsh reaction conditions such as high temperatures or the use of strong dehydrating agents.[3] - Optimize the cyclization conditions to favor the formation of the isoxazole ring. |
| Difficulty in isolating the product | Product is soluble in the reaction mixture. | - If the product does not precipitate upon cooling, try removing the solvent under reduced pressure and then attempt crystallization from a different solvent system.[2] - Extraction with a suitable organic solvent like ethyl acetate can be performed.[2] |
| Product is an oil instead of a crystalline solid | Presence of impurities. | - The presence of unreacted starting materials or side products can prevent crystallization. Purify the crude product using column chromatography.[5] - Ensure all water has been removed, as it can sometimes inhibit crystallization. |
Experimental Protocols
Protocol 1: Synthesis of Salicylaldoxime
This protocol is adapted from a general procedure for the synthesis of salicylaldehyde oxime.[2]
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 30 mmol of salicylaldehyde, 45 mmol of hydroxylamine hydrochloride, and 60 mmol of sodium bicarbonate in a mixture of 50 mL of ethanol and 5 mL of water.[2]
-
Stir the reaction mixture at room temperature for 2 hours.[2]
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove most of the solvent.[2]
-
Dilute the residue with ethyl acetate and filter to remove any inorganic salts.[2]
-
Concentrate the filtrate to obtain salicylaldoxime. The product may be a colorless oil or a solid that can be further purified by recrystallization.[1][2]
Protocol 2: Synthesis of this compound (General Cyclization)
Detailed protocols for the direct cyclization of salicylaldoxime to this compound are not explicitly detailed in the provided search results. However, the general principle involves an intramolecular cyclization. This can often be achieved by treating the oxime with a suitable reagent to facilitate the ring closure. For related benzisoxazole syntheses, methods include treatment with a base or an acid, or using a metal catalyst.[6] Researchers should carefully select the cyclization conditions based on literature precedents for similar substrates.
Data Presentation
Table 1: Reaction Conditions for Salicylaldoxime Synthesis
| Parameter | Condition | Reference |
| Starting Material | Salicylaldehyde | [2] |
| Reagents | Hydroxylamine hydrochloride, Sodium bicarbonate | [2] |
| Solvent | Ethanol/Water (10:1) | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2 hours | [2] |
| Yield | 98% | [2] |
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Salicylaldoxime synthesis - chemicalbook [chemicalbook.com]
- 3. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 4. JP2006515322A - Process for producing benzo [d] isoxazol-3-yl-methanesulfonic acid and its intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
Technical Support Center: Purification of Benzo[d]isoxazol-3-ol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzo[d]isoxazol-3-ol by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a mixed solvent system of ethanol and water. The ideal solvent ratio may need to be optimized based on the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling ethanol. Place a fluted filter paper in a stemless funnel and place it on top of the preheated flask. Pour the hot solution of your compound through the filter paper. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy, indicating saturation. If too much water is added and the solution becomes excessively cloudy or oily, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystal Growth: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (using the same approximate ratio as the crystallization solvent) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass and left in a fume hood or placed in a desiccator.
Data Presentation
The following table summarizes key physical properties of this compound and potential impurities, which can be useful for troubleshooting and assessing purity.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₅NO₂ | 135.12 | 138-141 |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | -7 |
| Salicylaldoxime | C₇H₇NO₂ | 137.14 | 59-61[1][2][3] |
| 2-Hydroxybenzamide | C₇H₇NO₂ | 137.14 | 140[4][5][6] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Question: My compound is not dissolving in hot ethanol.
-
Answer:
-
Insufficient Solvent: You may not have added enough ethanol. Add small increments of hot ethanol until the solid dissolves.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a portion of the solid does not dissolve even with the addition of more hot solvent, perform a hot filtration to remove the insoluble material.
-
Question: No crystals are forming upon cooling.
-
Answer:
-
Supersaturated Solution: The solution may be supersaturated. Try scratching the inside of the flask with a glass stirring rod at the surface of the solution to induce nucleation.
-
Seed Crystals: Adding a tiny "seed" crystal of pure this compound can initiate crystallization.
-
Excess Solvent: You may have used too much ethanol. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Insufficient "Bad" Solvent: If using a mixed solvent system (ethanol/water), you may not have added enough water. Reheat the solution and add a few more drops of water until a slight cloudiness appears, then allow it to cool slowly.
-
Question: The product "oils out" instead of forming crystals.
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
-
Reheat and Add More "Good" Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot ethanol (the "good" solvent) to decrease the saturation and then allow the solution to cool more slowly.
-
Lower the Cooling Rate: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the cooling process.
-
Question: The yield of recovered crystals is very low.
-
Answer:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with warm or room temperature solvent will dissolve some of your product. Always use ice-cold solvent for washing.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently in an ice bath to maximize crystal formation.
-
Question: The purified crystals are still colored.
-
Answer:
-
Colored Impurities: If your crude material has colored impurities, they may co-crystallize with your product. You can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb your product.
-
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
References
Common side reactions in the synthesis of Benzo[d]isoxazol-3-ol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of Benzo[d]isoxazol-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
Common precursors for the synthesis of this compound and its derivatives include salicylaldehyde, 2-hydroxybenzonitrile, o-hydroxy ketoximes, and N,2-dihydroxybenzamide.[1][2][3] The choice of starting material often depends on the desired scale, available reagents, and specific substitution patterns on the aromatic ring.
Q2: What is the general reaction mechanism for the synthesis from salicylaldehyde?
The synthesis from salicylaldehyde typically proceeds via a two-step process. First, salicylaldehyde reacts with a hydroxylamine derivative, such as hydroxylamine-O-sulfonic acid, in a base-catalyzed reaction at room temperature to form an oxime intermediate.[2] This intermediate then undergoes intramolecular cyclization to form the this compound ring.
Q3: Can this compound undergo further reactions?
Yes, the hydroxyl group of this compound can be functionalized. For instance, alkylation can occur, but it may result in a mixture of N- and O-alkylated products.[4] Acylation and sulfonylation reactions are also possible and tend to be specific to the oxygen atom.[4]
Q4: What are the key safety precautions to consider during this synthesis?
Many reagents used in this synthesis are hazardous. For example, hydroxylamine and its derivatives can be unstable.[1] Solvents like toluene are flammable, and reagents such as thionyl chloride are corrosive.[5] Always consult the Safety Data Sheet (SDS) for each chemical, work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
Troubleshooting Guide
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.[4]
-
Purity of Starting Materials: Impurities in the initial reagents can inhibit the reaction or lead to unwanted side products. Ensure the purity of your starting materials using appropriate analytical techniques.
-
Reaction Conditions: The reaction may be sensitive to temperature, time, and solvent. Consider optimizing these parameters. For instance, some cyclization reactions benefit from elevated temperatures, while others require cooling to prevent side reactions.[7]
-
Incomplete Reaction: If the reaction has not gone to completion, you might consider extending the reaction time or slightly increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[3][4]
-
Side Product Formation: The formation of byproducts is a common reason for low yields. See the questions below for specific side reactions.
Q2: I am observing an unexpected byproduct. What could it be?
Several side reactions can occur during the synthesis of this compound.
-
Triazine Formation: If using 2-hydroxybenzonitrile as a precursor, self-condensation can occur at temperatures above 100°C to form a high-melting triazine byproduct.[7]
-
Isomerization: The final this compound product can isomerize back to 2-hydroxybenzonitrile, especially in the presence of Lewis acids like aluminum trichloride.[4]
-
Mixed N- and O-Alkylation: If you are performing a subsequent alkylation of the hydroxyl group, you may get a mixture of N- and O-alkylated products.[4] Careful selection of the base and alkylating agent can improve selectivity.
Q3: The cyclization of my oxime intermediate is not proceeding as expected. What should I check?
The intramolecular cyclization is a critical step. If it is failing, consider the following:
-
Base Selection: The choice of base can be crucial. For related cyclizations, strong organic bases like 1,8-Diazabicycloundec-7-ene (DBU) or inorganic bases like lithium hydroxide have been shown to improve yields and purity.[7]
-
Solvent: The polarity of the solvent can influence the cyclization rate. Solvents like water, acetonitrile, or methanol are often used.[7]
-
Leaving Group (if applicable): In syntheses starting from 2-substituted aryl oximes, the nature of the leaving group on the 2-position of the benzene ring will significantly impact the ease of cyclization.
Quantitative Data
The yield of this compound and its derivatives is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of reported yields for related transformations.
| Product | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Reference |
| Benzo[d]isoxazol-3-yl-methanesulfonic acid, lithium salt | Oxime intermediate | 2M Lithium hydroxide, water, room temperature | 85 | [7] |
| Benzo[d]isoxazol-3-yl-methanesulfonic acid, sodium salt | Oxime intermediate | 2M Sodium hydroxide, water, room temperature | 70 | [7] |
| 2-Hydroxybenzonitrile | Salicylaldoxime | Concentrated sulfuric acid, toluene, reflux | ~95 | [2] |
| A substituted benzoxazole derivative | Benzo[d]oxazole-2-thiol, Chloroacetic acid | NaOH, acetone, 60°C | 72 | [8] |
| N-alkyl benzisoxazol-3(1H)-ones | Methyl 2-nitrobenzoates | 1. Rh/C, hydrazine; 2. Base-mediated cyclization | Moderate to good | [9] |
Experimental Protocols
Synthesis of this compound from Salicylaldehyde
This protocol is based on the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid.[2]
Materials:
-
Salicylaldehyde
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde in an appropriate aqueous base solution (e.g., NaOH in water).
-
Addition of HOSA: Slowly add a solution of hydroxylamine-O-sulfonic acid to the stirred salicylaldehyde solution at room temperature. The reaction is typically exothermic, so cooling in an ice bath may be necessary to maintain the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, acidify the reaction mixture with HCl to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. JP2006515322A - Process for producing benzo [d] isoxazol-3-yl-methanesulfonic acid and its intermediate - Google Patents [patents.google.com]
- 8. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Benzo[d]isoxazol-3-ol
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Benzo[d]isoxazol-3-ol (also known as 3-hydroxy-1,2-benzisoxazole) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My synthesis of a 1,2-benzisoxazole derivative from an o-hydroxyaryl oxime is resulting in a low yield and a major byproduct. What is the likely side reaction and how can I minimize it?
A1: A common and significant side reaction in this synthesis is the Beckmann rearrangement, which leads to the formation of an isomeric benzo[d]oxazole byproduct.[1] This rearrangement is often promoted by the presence of protic acids or moisture. To minimize this, it is crucial to employ anhydrous (dry) reaction conditions, as the desired N-O bond formation is favored in the absence of water.[1] Using milder activating agents, such as 1,1'-carbonyldiimidazole (CDI) or a combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under neutral conditions, can also favor the desired cyclization over the rearrangement.[1]
Q2: I am attempting a [3+2] cycloaddition to form a benzisoxazole using an aryne and a nitrile oxide, but the yield is poor. What could be the issue?
A2: The most common side reaction in this route is the dimerization of the highly reactive nitrile oxide intermediate to form furoxans.[1] This occurs when the concentration of the nitrile oxide is too high relative to the aryne. To suppress this, you should add the chlorooxime (the nitrile oxide precursor) slowly to the reaction mixture. This ensures the in situ generated nitrile oxide is at a low concentration and reacts promptly with the aryne as it is formed.[1]
Q3: What are the primary synthetic routes to access the this compound core and its 3-substituted derivatives?
A3: Several effective methods exist, with the choice depending on the available starting materials and the desired substitution pattern. Key routes include:
-
Base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives: This is a very common and popular method.[2]
-
[3+2] Cycloaddition: This involves the reaction of in situ generated nitrile oxides and arynes, offering a direct route to functionalized benzisoxazoles under mild conditions.[3]
-
Reduction and cyclization of methyl 2-nitrobenzoates: This method can produce 2,1-benzisoxazolone precursors which can be further modified.[4][5]
-
Triphenylphosphine (PPh₃)-mediated reaction: An efficient one-pot synthesis from 2-hydroxybenzonitriles and bromides avoids the use of expensive metal catalysts.[3][6]
Troubleshooting Guides
Guide 1: Low Yield in Cyclization of o-Hydroxyaryl Oximes
| Issue | Potential Cause | Recommended Solution |
| Formation of Benzo[d]oxazole Byproduct | Reaction conditions (e.g., presence of protic acids, moisture) favor the Beckmann rearrangement.[1] | Employ strictly anhydrous (dry) conditions. Use milder, non-protic activating agents like 1,1'-carbonyldiimidazole (CDI) instead of strong acids.[1] |
| Low Conversion / Inefficient Cyclization | The oxime hydroxyl group is not being activated efficiently for the intramolecular nucleophilic substitution. | Use a combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which has proven effective under neutral conditions.[1] |
| Complex Product Mixture | Use of strong acids is promoting multiple side reactions beyond the Beckmann rearrangement. | Switch to milder activating agents or alternative synthetic routes that do not require harsh acidic conditions.[1] |
Guide 2: Optimizing the PPh₃-Mediated Synthesis from 2-Hydroxybenzonitriles
| Issue | Potential Cause | Recommended Solution |
| Reaction Stalls or is Sluggish | The Barbier-Grignard-type reaction conditions are not optimal; magnesium may not be sufficiently activated. | Ensure magnesium turnings are fresh and the glassware is thoroughly dried. Use anhydrous THF as the solvent and maintain the reaction temperature at 90 °C.[6] |
| Low Yield of Desired 3-Substituted Product | Inefficient formation of the organometallic intermediate or slow addition of the 2-hydroxybenzonitrile. | Add the 2-hydroxybenzonitrile solution dropwise to the reaction mixture after the initial formation of the Grignard-like reagent.[6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Difficulty in Purification | Triphenylphosphine oxide (Ph₃PO) byproduct is co-eluting with the product. | After quenching the reaction, perform a thorough aqueous workup. Ph₃PO has some water solubility which can be exploited. For chromatography, consider using a different solvent system or a purification method other than silica gel if compatible. |
Data Presentation: Effect of Reaction Conditions
The following table summarizes the impact of different activating agents on the regioselective synthesis of benzisoxazoles versus the competing benzoxazole formation from o-hydroxyaryl N-H ketimines.
| Activating Agent/Conditions | Product Favored | Reported Yield | Reference |
| Anhydrous Conditions (General) | Benzisoxazole (N-O bond formation) | Varies | [3] |
| NaOCl (Aqueous) | Benzoxazole (Beckmann Rearrangement) | Varies | [3] |
| PPh₃ / DDQ (Neutral) | Benzisoxazole | Good | [1] |
| Strong Protic Acids | Benzoxazole | Varies | [1] |
Experimental Protocols
Protocol 1: PPh₃-Mediated One-Pot Synthesis of 3-Substituted 1,2-Benzisoxazoles[6]
This protocol describes a facile one-pot synthesis of 3-aryl or 3-alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides.
-
To a mixture of magnesium turnings (3.0 eq.) and triphenylphosphine (15 mol%) in a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the appropriate bromide (2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Stir the mixture at 90 °C for 30 minutes.
-
Add a solution of 2-hydroxybenzonitrile (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at 90 °C for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted 1,2-benzisoxazole.
Protocol 2: Microwave-Assisted Synthesis of 3-Chloro-1,2-benzisoxazole[6]
This protocol details the chlorination of the starting material, this compound, a key step for further functionalization.
-
In a suitable microwave vial, dissolve the starting this compound (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Carefully add phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq.) to the solution.
-
Seal the vial and subject the reaction mixture to microwave irradiation at a temperature between 100-150 °C for 1 to 2 hours.
-
Monitor the reaction for completion using TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into ice-water to precipitate the product.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 3-chloro-1,2-benzisoxazole. This product is often of sufficient purity for use in subsequent steps without further purification.
Visualization of Workflows and Pathways
References
Technical Support Center: Troubleshooting Low Purity of Synthesized Benzo[d]isoxazol-3-ol
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis of Benzo[d]isoxazol-3-ol and its tautomer, Benzo[d]isoxazol-3(2H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product has a low melting point and a broad melting range. What is the likely cause?
A low and broad melting point range is a classic indicator of impurities. The presence of unreacted starting materials, side products, or residual solvent can disrupt the crystal lattice of your final product, leading to this observation. It is recommended to perform further purification steps and use spectroscopic methods (NMR, IR, Mass Spec) to identify the nature of the contaminants.
Q2: My NMR or IR spectrum shows unexpected peaks. What are the most common impurities?
Unexpected spectral peaks usually correspond to specific impurities from the reaction. Based on common synthetic routes, likely contaminants include:
-
Unreacted Starting Material: If synthesizing from N,2-dihydroxybenzamide, you might see its characteristic FTIR peaks around 3288 cm⁻¹, 3118 cm⁻¹, and 1618 cm⁻¹.[1]
-
Side Products: Depending on the reaction conditions, isomeric impurities such as benzoxazoles can sometimes form.[2]
-
Solvent Residue: Peaks corresponding to solvents used during reaction or purification (e.g., ethyl acetate, hexane, THF, dioxane) may be present.
Q3: The reaction appears incomplete, with a high proportion of starting material in the crude product. How can I improve the reaction conversion?
Low conversion can stem from several factors. Consider the following adjustments:
-
Reagent Quality: Ensure all reagents, especially reactive ones like thionyl chloride, are fresh and anhydrous. Moisture can quench sensitive reagents.
-
Temperature Control: For reactions requiring cold conditions, such as the cyclization of N,2-dihydroxybenzamide, maintaining a low temperature (not exceeding 5°C) is critical to prevent side reactions and decomposition.[1]
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Stoichiometry: Carefully check the molar ratios of your reactants and catalysts. An incorrect ratio can lead to an incomplete reaction.
Q4: I am struggling to purify the product. Recrystallization is inefficient and results in significant product loss. What are my options?
If recrystallization is not yielding a product of sufficient purity, column chromatography is an effective alternative.[1]
-
Column Chromatography: A silica gel column using a non-polar/polar solvent system is recommended. A common eluent system is a mixture of hexane and ethyl acetate.[1] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, may be necessary to separate the desired product from closely related impurities.
Q5: My product appears to be degrading over time. Is this compound unstable?
While the benzisoxazole ring is relatively stable due to its aromaticity, some related intermediates and derivatives can be unstable under ambient conditions.[3][4] To ensure stability, store the purified product in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation: Physicochemical Properties
The following table summarizes key data for Benzo[d]isoxazol-3(2H)-one (the keto tautomer) and a common precursor.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key FTIR Peaks (cm⁻¹) |
| Benzo[d]isoxazol-3(2H)-one | C₇H₅NO₂ | 135.12 | 138-141 (Lit.) | Carbonyl (C=O): ~1775, Amine (N-H): ~3497.[1] |
| N,2-dihydroxybenzamide | C₇H₇NO₃ | 153.13 | 168-170[1] | Amide/Hydroxyl (N-H/O-H): ~3288 & ~3118, Carbonyl (C=O): ~1618.[1] |
Experimental Protocols
Protocol 1: Synthesis of Benzo[d]isoxazol-3(2H)-one from N,2-dihydroxybenzamide [1]
This protocol details the cyclization of N,2-dihydroxybenzamide to form the target compound.
-
Preparation: Dissolve N,2-dihydroxybenzamide in a mixture of tetrahydrofuran (THF) and 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the reaction mixture in an ice-salt bath to maintain a temperature below 5°C.
-
Reagent Addition: Slowly add a solution of thionyl chloride and triethylamine dropwise to the cooled mixture. The addition should be controlled to prevent the temperature from rising above 5°C.
-
Reaction: Stir the mixture vigorously in the cold condition for the time determined by TLC monitoring (typically a few hours).
-
Work-up: Upon completion, quench the reaction by carefully adding cold water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid via column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography [1]
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the packed column.
-
Elution: Begin eluting the column with a solvent system of hexane and ethyl acetate (e.g., a 90:10 mixture).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Benzo[d]isoxazol-3(2H)-one.
Visualizations: Workflows and Pathways
The following diagrams illustrate the synthetic pathway and troubleshooting logic.
Caption: Synthetic route to Benzo[d]isoxazol-3(2H)-one.
Caption: A logical workflow for troubleshooting product purity.
Caption: Common problems and their corresponding solutions.
References
Technical Support Center: HPLC Purity Analysis of Benzo[d]isoxazol-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purity analysis of Benzo[d]isoxazol-3-ol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Solution |
| Peak Tailing | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol groups on the column interacting with the analyte. 3. Low Mobile Phase pH: Causing acidic compounds to interact strongly with the stationary phase. 4. Column Degradation: Loss of stationary phase or contamination. | 1. Dilute the sample and reinject. 2. Use a mobile phase with a competing base (e.g., triethylamine) or switch to an end-capped column. 3. Increase the pH of the mobile phase to suppress the ionization of acidic silanols. 4. Wash the column with a strong solvent or replace the column if necessary. |
| Peak Splitting or Broadening | 1. Injector Issues: Partial blockage or improper sample solvent. 2. Column Void: A void has formed at the head of the column. 3. Incompatible Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Clean the injector and ensure the sample is dissolved in the mobile phase or a weaker solvent. 2. Reverse flush the column at a low flow rate. If the problem persists, the column may need to be replaced. 3. Prepare the sample in the initial mobile phase composition. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Preparation: Variations in solvent composition or pH.[1] 2. Fluctuating Column Temperature: Lack of a column oven or unstable temperature control. 3. Pump Malfunction: Inaccurate flow rate or leaks.[2] | 1. Prepare fresh mobile phase accurately and consistently. Use a buffer to maintain a stable pH.[3] 2. Use a column oven to maintain a constant temperature. 3. Check for leaks, prime the pump, and verify the flow rate. |
| Baseline Noise or Drift | 1. Air Bubbles in the System: In the pump, detector, or tubing.[3] 2. Contaminated Mobile Phase: Impurities in the solvents or reagents.[1][3] 3. Detector Lamp Issue: Lamp is nearing the end of its life.[3] | 1. Degas the mobile phase and prime the system.[3] 2. Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[1] 3. Replace the detector lamp. |
| Ghost Peaks | 1. Carryover from Previous Injection: Insufficient needle wash or a contaminated injector. 2. Contaminated Mobile Phase or System: Impurities are being eluted during the gradient.[3] | 1. Implement a thorough needle wash protocol between injections. Clean the injector port. 2. Use high-purity solvents and flush the system with a strong solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the purity analysis of this compound?
A1: A good starting point for method development would be a reversed-phase HPLC method. Given the aromatic and heterocyclic nature of this compound, a C18 column is a suitable choice.
Table 1: Suggested Initial HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determine the λmax of this compound) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 0.1 mg/mL. |
Q2: How do I perform a forced degradation study for this compound?
A2: Forced degradation studies are essential to develop a stability-indicating HPLC method.[4][5] The goal is to generate potential degradation products to ensure the analytical method can separate them from the parent compound.[6]
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid sample at 105 °C for 48 hours |
| Photolytic Degradation | Expose the sample solution to UV light (e.g., 254 nm) and visible light. |
After exposing the compound to these stress conditions, the samples are analyzed by HPLC to check for the formation of new peaks.
Q3: My peak purity analysis is failing, but the peak looks symmetrical. What could be the issue?
A3: A symmetrical peak does not guarantee purity. Co-eluting impurities with similar spectral properties can be hidden under the main peak.[7]
-
Check for subtle spectral differences: Use a diode array detector (DAD) or photodiode array (PDA) detector to examine the spectra across the peak. Software can calculate a purity angle or purity factor, but visual inspection is also crucial.[7]
-
Change chromatographic conditions: Altering the mobile phase composition, pH, or even the column chemistry can help resolve the co-eluting impurity.
-
Use an orthogonal method: Techniques like LC-MS can provide mass information that can help identify if more than one component is present in a single chromatographic peak.[7]
Experimental Protocol: HPLC Purity Analysis
This protocol outlines a general procedure for determining the purity of a this compound sample.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a 0.1 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[3]
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters listed in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the purity of the sample using the area percentage method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Visualizations
Caption: Workflow for HPLC Purity Determination of this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. ijariie.com [ijariie.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
Technical Support Center: Overcoming Solubility Challenges with Benzo[d]isoxazol-3-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the solubility issues of Benzo[d]isoxazol-3-ol in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental workflows.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the dissolution of this compound.
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Initial Assessment:
-
Visually inspect the solution. Do you see solid particles, cloudiness, or a precipitate?
-
What is the target concentration of this compound?
-
What is the composition and pH of your aqueous buffer?
-
-
Possible Causes and Solutions:
-
Low Intrinsic Aqueous Solubility: this compound, like many heterocyclic compounds, has limited solubility in water.
-
Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent. It is highly recommended to first dissolve this compound in an organic solvent before preparing aqueous dilutions. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.
-
Solution 2: Lower the Final Concentration. The desired final concentration in the aqueous buffer may exceed the solubility limit of the compound. Try preparing a more dilute solution.
-
-
Suboptimal pH: The solubility of ionizable compounds is often pH-dependent.
-
Solution: Adjust the pH of your buffer. this compound is a weakly acidic compound. Increasing the pH of the aqueous solution can deprotonate the hydroxyl group, forming a more soluble salt. It is advisable to conduct a pH-solubility profile to determine the optimal pH for your desired concentration.
-
-
Issue 2: My this compound solution is initially clear but a precipitate forms over time.
-
Initial Assessment:
-
When does the precipitation occur (e.g., after a few minutes, hours, or upon temperature change)?
-
What are the storage conditions of the solution (temperature, light exposure)?
-
-
Possible Causes and Solutions:
-
Supersaturation: The initial clear solution might be a supersaturated, thermodynamically unstable state.
-
Solution 1: Prepare Fresh Solutions. It is best practice to prepare the final aqueous solution of this compound immediately before use. Avoid long-term storage of diluted aqueous solutions.
-
Solution 2: Use Solubilizing Excipients. The inclusion of co-solvents or cyclodextrins in your aqueous buffer can help maintain the solubility of the compound.
-
-
Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.
-
Solution: Ensure that your experiments are conducted at a constant temperature where the solubility of this compound is sufficient. If solutions are stored at a lower temperature, allow them to equilibrate to the experimental temperature and visually inspect for any precipitate before use.
-
-
Evaporation: The solvent may evaporate over time, increasing the concentration of this compound and causing it to precipitate.
-
Solution: Store solutions in tightly sealed containers to minimize evaporation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the estimated solubility of this compound in common solvents?
| Solvent | Estimated Solubility | Notes |
| Water | < 0.1 mg/mL | Practically insoluble. |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | A good solvent for creating concentrated stock solutions.[1] |
| Ethanol | ~1-5 mg/mL | Moderately soluble. Can be used as a co-solvent. |
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in DMSO.
-
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of high-purity DMSO to achieve the target concentration (e.g., 10 mg/mL or higher).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm that it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Q3: How can I use co-solvents to improve the solubility of this compound in my aqueous buffer?
A3: The use of a water-miscible organic solvent (co-solvent) can significantly enhance the solubility of hydrophobic compounds in aqueous solutions.
-
Protocol:
-
Prepare a concentrated stock solution of this compound in a suitable co-solvent such as DMSO or ethanol.
-
Determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cell culture). For many cell-based assays, the final concentration of DMSO should be kept below 0.5%.
-
Add the stock solution dropwise to your pre-warmed aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation.
-
Q4: Can I use pH adjustment to increase the solubility of this compound?
A4: Yes, as a weakly acidic compound, the solubility of this compound is expected to increase in alkaline conditions.
-
Protocol:
-
Prepare a series of buffers with a range of pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).
-
Prepare a concentrated stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Equilibrate the solutions by shaking or rotating them at a constant temperature for a sufficient period (e.g., 24 hours).
-
Centrifuge or filter the solutions to remove any undissolved solid.
-
Determine the concentration of the dissolved this compound in the supernatant or filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility versus pH to identify the optimal pH for your experiments.
-
Q5: How can cyclodextrins be used to enhance the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent solubility in aqueous solutions.
-
Protocol:
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good water solubility and low toxicity.
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Equilibrate the mixtures by shaking or stirring at a constant temperature for 24-48 hours.
-
Filter the suspensions to remove the undissolved compound.
-
Analyze the concentration of dissolved this compound in the filtrate to determine the extent of solubility enhancement.
-
Experimental Workflows and Signaling Pathways
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Methods for enhancing the aqueous solubility of this compound.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific applications. Always adhere to laboratory safety protocols when handling chemicals.[2][3]
References
Preventing degradation of Benzo[d]isoxazol-3-ol during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Benzo[d]isoxazol-3-ol during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The optimal storage temperature is between 2-8°C.[1] It should be kept in a tightly sealed container to prevent exposure to moisture and air.
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: The isoxazole ring can undergo cleavage, particularly under basic conditions.[2] This can lead to the formation of 2-hydroxybenzonitrile and other related impurities.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, potentially causing the isoxazole ring to rearrange into an oxazole or other degradation products.[3][4]
-
Thermal Decomposition: When heated, this compound can decompose, releasing toxic vapors such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
Q3: Which materials should I avoid storing this compound with?
A3: this compound is incompatible with strong bases, acid chlorides, and reducing agents. Contact with these substances can accelerate degradation.
Q4: How can I detect degradation in my sample of this compound?
A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of any new impurities. A change in the physical appearance of the sample, such as color change or clumping, may also indicate degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Low assay value or presence of unexpected peaks in HPLC analysis. | Sample degradation due to improper storage. | 1. Verify storage conditions (temperature, light exposure, container seal). 2. Perform a forced degradation study to identify potential degradation products and confirm peak identities. 3. If degradation is confirmed, discard the affected batch and obtain a fresh sample. Ensure the new sample is stored under the recommended conditions. |
| Discoloration or change in the physical appearance of the solid compound. | Exposure to light, moisture, or air. | 1. Immediately transfer the sample to a tightly sealed, amber-colored vial and store it in a desiccator at 2-8°C. 2. Analyze a small portion of the sample by HPLC to assess purity. 3. If significant degradation is observed, the sample may not be suitable for use. |
| Inconsistent experimental results using different batches of the compound. | Variation in the purity of different batches due to degradation during storage. | 1. Establish a standardized protocol for incoming material inspection, including purity analysis by HPLC. 2. Store all batches under identical, controlled conditions. 3. Re-analyze the purity of older batches before use. |
Experimental Protocols
Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting its degradation products. Note: This method may require optimization and validation for your specific instrumentation and potential impurities.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Forced Degradation Study Protocol
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of the analytical method.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize before analysis. |
| Oxidative Degradation | Dissolve the sample in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours. |
| Photolytic Degradation | Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) for 24 hours. |
| Thermal Degradation | Heat the solid compound at 80°C for 48 hours. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Technical Support Center: Isolating Benzo[d]isoxazol-3-ol via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing column chromatography for the purification of Benzo[d]isoxazol-3-ol. This resource offers detailed troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the isolation of this polar heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system (mobile phase) for the silica gel column chromatography of this compound?
A good initial solvent system for the purification of this compound and its derivatives on a silica gel column is a mixture of hexane and ethyl acetate.[1] A literature report on the closely related compound, Benzo[d]isoxazol-3[2H]-one, utilized a 90:10 mixture of hexane and ethyl acetate for successful purification.[1] For this compound, which is expected to be polar, starting with a slightly more polar mixture and adjusting based on Thin Layer Chromatography (TLC) analysis is recommended. A typical goal is to achieve an Rf value of 0.2-0.3 for the target compound.[2]
Q2: My compound is streaking or tailing on the silica gel column. What can I do to improve the separation?
Streaking and tailing are common issues when purifying polar and particularly basic compounds on silica gel.[3] This is often due to strong interactions between the analyte and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this issue:
-
Mobile Phase Modification : Adding a small amount of a polar solvent or a modifier can improve peak shape. For example, adding a small percentage of methanol to the ethyl acetate/hexane mobile phase can help. For basic compounds, incorporating a small amount of a base like triethylamine (1-2%) can neutralize the acidic sites on the silica gel.[2]
-
Deactivation of Silica Gel : The acidity of silica gel can be reduced, which is beneficial for acid-sensitive compounds.[4] This can be achieved by pre-treating the silica gel with a solution of triethylamine in the chosen eluent.[2]
-
Alternative Stationary Phases : If streaking persists, consider using a different stationary phase. Alumina is a good alternative to silica gel for the purification of basic compounds as it minimizes the interactions that lead to tailing.[3] Florisil is another potential option.[4]
Q3: My compound is not moving from the top of the column (very low Rf), even with a highly polar solvent system. What should I do?
If your compound remains at the origin of the column, it indicates very strong adsorption to the stationary phase. To elute the compound, you need to significantly increase the polarity of the mobile phase.[3] A gradient elution, where the proportion of the more polar solvent is gradually increased, can be effective. For highly polar compounds, you may need to switch to a solvent system with a much higher eluotropic strength, such as dichloromethane/methanol or even use up to 100% methanol.[3] In some cases, adding a small amount of acetic acid or ammonium hydroxide to the methanol can help to displace highly retained compounds.[3]
Q4: How should I load my sample onto the column for the best separation?
Proper sample loading is crucial for achieving good resolution. The sample should be applied to the column in a concentrated band with minimal disturbance of the packed bed. There are two primary methods for sample loading:
-
Wet Loading : Dissolve the sample in a minimal amount of the initial mobile phase solvent.[5] If the sample has poor solubility in the mobile phase, a slightly more polar solvent can be used, but keep the volume to an absolute minimum (5-10 drops).[5] Carefully apply the dissolved sample to the top of the silica bed.[5]
-
Dry Loading : This method is preferred if the compound has poor solubility in the elution solvent system.[5] Dissolve your crude sample in a suitable solvent, add a small amount of dry silica gel (approximately 10-20 times the mass of the sample), and then remove the solvent under reduced pressure until a free-flowing powder is obtained.[5] This silica-adsorbed sample can then be carefully added to the top of the prepared column.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Inappropriate solvent system. - Column overloading. | - Optimize the mobile phase using TLC to achieve a clear separation of spots. - Reduce the amount of sample loaded onto the column. |
| Compound Decomposes on the Column | - The compound is sensitive to the acidic nature of silica gel. | - Test the stability of your compound on a TLC plate by spotting it and letting it sit for some time before eluting.[4] - Use a deactivated silica gel or switch to a less acidic stationary phase like alumina.[4] |
| Compound Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Irregular Bands/Channeling | - Poorly packed column. - Cracks in the stationary phase. | - Ensure the column is packed uniformly without any air bubbles. - Avoid letting the column run dry. |
| No Compound Detected in Fractions | - The compound may have decomposed on the column. - The fractions are too dilute to detect the compound. - The compound may have eluted in the solvent front. | - Check for compound stability on silica.[4] - Concentrate the fractions where you expect your compound to elute and re-check using TLC.[4] - Analyze the very first fraction collected.[4] |
Experimental Protocol: Column Chromatography of this compound
This protocol is a generalized starting point and may require optimization based on the specific crude sample and desired purity.
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes/flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.3.[2]
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (about 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance of the bed during solvent addition.[5]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the initial, less polar solvent system. If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute more polar impurities and the target compound.
-
Collect fractions and monitor the elution process by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Workflow for Isolating this compound
References
Identification of impurities in Benzo[d]isoxazol-3-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[d]isoxazol-3-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a low yield. What are the common causes?
Low yields in the synthesis of this compound, particularly from N,2-dihydroxybenzamide, can be attributed to several factors:
-
Incomplete Cyclization: The intramolecular cyclization of the N,2-dihydroxybenzamide intermediate may not have gone to completion.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Decomposition of Product: this compound may be unstable under the reaction or workup conditions, leading to degradation.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can significantly impact the efficiency of the reaction.[1]
-
Inefficient Purification: Product loss during purification steps such as column chromatography or recrystallization is a common issue.
Q2: I suspect side products are forming in my reaction. What are the likely impurities and how can I identify them?
Several impurities can arise during the synthesis of this compound from N,2-dihydroxybenzamide using a dehydrating agent like thionyl chloride.
Potential Impurities:
-
Unreacted N,2-dihydroxybenzamide: The starting material may not have fully reacted.
-
Nitrile Impurity (2-hydroxybenzonitrile): Dehydration of the primary amide functionality of the starting material by thionyl chloride can lead to the formation of a nitrile.[2][3]
-
Imidoyl Chloride Intermediate: Thionyl chloride can react with the secondary amide to form an imidoyl chloride, which may persist if cyclization is incomplete.[4]
-
Polymeric Byproducts: Under certain conditions, starting materials or reactive intermediates can polymerize.[1]
-
Ring-Opened Products: The isoxazole ring is susceptible to cleavage under certain conditions, potentially leading to 2-hydroxybenzonitrile.
Identification of Impurities:
These impurities can be identified and quantified using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the main product and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the product and any significant impurities.
Q3: How can I minimize the formation of these impurities?
-
Control Reaction Temperature: The reaction with thionyl chloride should be carried out at a low temperature (e.g., 0-5 °C) to minimize side reactions.[5]
-
Slow Reagent Addition: Add thionyl chloride dropwise to the solution of N,2-dihydroxybenzamide to maintain a low concentration of the reactive agent.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.[1]
-
Optimize Stoichiometry: Use the correct molar ratios of reactants to ensure complete conversion of the starting material.
Q4: My final product is not pure. What are the recommended purification methods?
-
Column Chromatography: This is an effective method for separating this compound from starting materials and byproducts. A typical solvent system would be a gradient of ethyl acetate in hexane.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
Data Presentation
Table 1: Typical HPLC Purity Analysis Results for this compound Synthesis
| Compound | Retention Time (min) | Area (%) - Crude | Area (%) - Purified | Potential Identity |
| This compound | 10.5 | 85.2 | 99.5 | Product |
| Impurity 1 | 5.2 | 8.5 | < 0.2 | N,2-dihydroxybenzamide |
| Impurity 2 | 12.1 | 4.1 | < 0.1 | 2-hydroxybenzonitrile |
| Impurity 3 | 15.8 | 2.2 | < 0.2 | Unknown Byproduct |
Experimental Protocols
Protocol 1: Synthesis of this compound from N,2-dihydroxybenzamide [5]
-
Dissolve Starting Material: In a round-bottom flask under an inert atmosphere, dissolve N,2-dihydroxybenzamide in a suitable anhydrous solvent such as 1,4-dioxane or tetrahydrofuran.
-
Cool the Reaction Mixture: Cool the solution to 0-5 °C using an ice bath.
-
Add Base: Add triethylamine to the cooled solution.
-
Add Thionyl Chloride: Slowly add thionyl chloride dropwise to the reaction mixture while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by carefully adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable percentage of B, and gradually increase to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for the identification of impurities in this compound synthesis.
Caption: Synthetic pathway and potential side reactions for this compound.
References
Validation & Comparative
A Comparative Analysis of Benzo[d]isoxazol-3-ol and Other D-Amino Acid Oxidase (DAAO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benzo[d]isoxazol-3-ol and its derivatives with other prominent inhibitors of D-Amino Acid Oxidase (DAAO). DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Inhibition of DAAO is a promising therapeutic strategy for neurological and psychiatric disorders, such as schizophrenia, by elevating D-serine levels in the brain and enhancing NMDA receptor function.[1][2] This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and presents a visual representation of the relevant biological pathway.
Quantitative Comparison of DAAO Inhibitors
The following table summarizes the in vitro potency of this compound derivatives and other classes of DAAO inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.
| Compound Class | Specific Compound | Target Species | IC50 | Reference |
| This compound Derivatives | 6-chloro-benzo[d]isoxazol-3-ol (CBIO) | Not Specified | 188 nM | [3] |
| 5-chloro-benzo[d]isoxazol-3-ol (CBIO) | Not Specified | Submicromolar | [4][5] | |
| Quinolinone Derivatives | 3-hydroxyquinolin-2-(1H)-one | Human | 4 nM | [2][3] |
| Analog of 3-hydroxyquinolin-2-(1H)-one | Rat & Human | 4 nM | [2][3] | |
| Fused Pyrrole Carboxylic Acids | Two fused pyrrole carboxylic acid (4) | Human | 145 nM | [2][3] |
| Two fused pyrrole carboxylic acid (4) | Rat | 112 nM | [2][3] | |
| Pyrazole-Carboxylic Acids | ASO57278 (5-methylpyrazole-3-carboxylic acid) | Human | 0.9 µM | [2][3] |
| Benzo[d]imidazol-2(3H)-ones | 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one | Human | 0.6 µM | [6] |
| Isatin and Indazolol Derivatives | 6-fluoro-1H-indazol-3-ol (37) | Not Specified | Nanomolar range | [7] |
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of DAAO inhibitors. Below are detailed methodologies for key experiments.
In Vitro DAAO Enzyme Activity Assay
This assay directly measures the inhibitory effect of a compound on DAAO enzymatic activity.[8]
Principle: DAAO catalyzes the oxidative deamination of a D-amino acid substrate (e.g., D-serine), producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[1][9] The production of H₂O₂ can be measured using a coupled enzymatic reaction with horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red). The resulting fluorescence is proportional to DAAO activity.
Materials:
-
Recombinant human DAAO enzyme
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other suitable fluorescent probe)
-
Test compounds (e.g., this compound derivatives)
-
Assay buffer (e.g., phosphate-buffered saline, PBS)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, HRP, and Amplex Red.
-
Inhibitor Pre-incubation: Add the test compounds to the respective wells and incubate with the DAAO enzyme for a defined period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding D-serine to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Pharmacodynamic and Pharmacokinetic Studies
These studies assess the effect of the inhibitor on D-serine levels in a living organism and characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Animal Model:
Pharmacodynamic Protocol (Measuring D-serine levels):
-
Dosing: Administer the DAAO inhibitor (e.g., orally or via injection) to the animals. A vehicle control group should be included.[2]
-
Sample Collection: At various time points post-administration, collect blood and brain tissue (e.g., cerebellum).[2]
-
Sample Processing: Process the blood to obtain plasma and homogenize the brain tissue.[2]
-
D-serine Quantification: Analyze D-serine concentrations in the plasma and brain homogenates using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[2]
-
Analysis: Compare the D-serine levels between the treated and vehicle groups to determine the pharmacodynamic effect of the inhibitor.[2]
Pharmacokinetic Protocol:
-
Dosing: Administer a single dose of the DAAO inhibitor to the animals.[2]
-
Sample Collection: Collect blood samples at multiple time points after administration.[2]
-
Compound Quantification: Analyze the plasma concentrations of the DAAO inhibitor using a validated method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life.[2]
Signaling Pathway and Experimental Workflow
The inhibition of DAAO has a direct impact on the glutamatergic signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for comparing DAAO inhibitors.
Caption: DAAO Inhibition on NMDA Receptor Signaling.
Caption: Experimental Workflow for Comparing DAAO Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of d-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Benzo[d]isoxazol-3-ol and its Chloro-derivative CBIO as D-Amino Acid Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Benzo[d]isoxazol-3-ol (BIO) and its chloro-derivative, 5-chloro-benzo[d]isoxazol-3-ol (CBIO), as inhibitors of D-Amino Acid Oxidase (DAAO). The data presented is compiled from published experimental findings to offer an objective analysis of their relative performance.
Introduction
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, including D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO is a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, as it can increase the synaptic levels of D-serine and enhance NMDA receptor signaling. This guide focuses on the comparative inhibitory activity of this compound and its chlorinated analog, CBIO.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro inhibitory potency of this compound (BIO) and 5-chloro-benzo[d]isoxazol-3-ol (CBIO) against D-Amino Acid Oxidase (DAAO).
| Compound | Structure | DAAO Inhibition IC50 | DAAO Inhibition Ki | Notes |
| This compound (BIO) | Negligible Inhibition[1] | Not Reported | The parent compound shows minimal activity against DAAO. | |
| 5-chloro-benzo[d]isoxazol-3-ol (CBIO) | 188 nM[1][2] | 100 nM[1] | The addition of a chloro group at the 5-position significantly enhances inhibitory potency. CBIO is a competitive inhibitor with respect to D-serine[1]. |
Experimental Protocols
The following methodologies are based on standard in vitro assays used to determine the inhibitory activity of compounds against DAAO.
Recombinant Human DAAO Inhibition Assay (IC50 Determination)
This assay quantifies the concentration-dependent inhibition of recombinant human DAAO (hDAAO) by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed reaction, using the Amplex® Red reagent.
Materials:
-
Recombinant human DAAO (hDAAO)
-
This compound (BIO) and 5-chloro-benzo[d]isoxazol-3-ol (CBIO)
-
D-serine (substrate)
-
Flavin adenine dinucleotide (FAD) (cofactor)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well microplates
Procedure:
-
Preparation of Reagents: Prepare a reaction buffer containing the assay buffer and FAD. Create serial dilutions of the test compounds (BIO and CBIO) in the reaction buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the hDAAO solution to wells containing the different concentrations of the test compounds. Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: To initiate the enzymatic reaction, add a solution containing D-serine, Amplex® Red reagent, and HRP to each well.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~540 nm excitation and ~590 nm emission for Amplex Red) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a control with no inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cell-Based DAAO Inhibition Assay
This assay measures the ability of the compounds to inhibit DAAO activity within a cellular context.
Materials:
-
A cell line expressing DAAO (e.g., CHO cells stably expressing human DAAO or U87 glioblastoma cells)
-
Cell culture medium and supplements
-
Test compounds (BIO and CBIO)
-
D-serine
-
Lysis buffer (if measuring intracellular activity)
-
Reagents for H₂O₂ detection (e.g., Amplex Red and HRP)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Culture: Seed the DAAO-expressing cells in a 96-well plate and culture them until they reach the desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds and incubate for a specific period.
-
Substrate Addition: Add D-serine to the cell culture medium to initiate the DAAO-mediated reaction.
-
H₂O₂ Measurement: After a defined incubation time, collect the cell culture supernatant or prepare cell lysates. Measure the amount of H₂O₂ produced using a suitable detection method, such as the Amplex Red assay.
-
Data Analysis: Determine the percent inhibition of DAAO activity for each compound concentration compared to untreated cells. Calculate the EC50 value, which represents the concentration of the compound that causes 50% inhibition in the cellular assay.
Mandatory Visualization
Signaling Pathway of DAAO Inhibition
Caption: Mechanism of DAAO inhibition by this compound derivatives.
Experimental Workflow for DAAO Inhibition Assay
Caption: General workflow for in vitro DAAO inhibition screening assays.
Conclusion
The experimental data clearly demonstrates that the chloro-derivative, 5-chloro-benzo[d]isoxazol-3-ol (CBIO), is a significantly more potent inhibitor of D-Amino Acid Oxidase compared to its parent compound, this compound (BIO). The negligible activity of BIO highlights the critical role of the chloro-substitution at the 5-position of the benzisoxazole ring for effective DAAO inhibition. This structure-activity relationship provides valuable insights for the rational design of novel and more efficacious DAAO inhibitors for therapeutic applications.
References
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of Benzo[d]isoxazol-3-ol Analogs
For researchers, scientists, and drug development professionals, the benzo[d]isoxazole moiety represents a privileged scaffold in medicinal chemistry. Its inherent biological activity and synthetic tractability have led to the development of a diverse array of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzo[d]isoxazol-3-ol analogs across key therapeutic areas, supported by experimental data and detailed methodologies.
The benzo[d]isoxazole nucleus is a versatile pharmacophore found in a range of biologically active compounds, demonstrating antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[1][2][3] Modifications to this core structure have been extensively explored to optimize potency, selectivity, and pharmacokinetic profiles. This guide delves into the nuanced structure-activity relationships that govern the efficacy of these analogs in different therapeutic contexts.
Anticancer Activity: Targeting Key Signaling Pathways
Benzo[d]isoxazole analogs have emerged as promising anticancer agents, with mechanisms of action that include the inhibition of critical enzymes in cancer progression, such as receptor tyrosine kinases.[4] One such target is the c-Met kinase, which is often dysregulated in various cancers.[4]
Structure-Activity Relationship (SAR) for Anticancer Activity
SAR studies on 3-amino-benzo[d]isoxazole derivatives as c-Met inhibitors have revealed several key insights. The substitution pattern on the benzo[d]isoxazole ring and the nature of the substituent at the 3-amino position significantly influence inhibitory activity. For instance, the introduction of specific moieties can enhance binding affinity to the kinase domain, leading to potent inhibition at both enzymatic and cellular levels.[4]
Comparative Anticancer Activity of Benzo[d]isoxazole Analogs
The following table summarizes the in vitro anticancer activity of representative benzo[d]isoxazole analogs against various cancer cell lines.
| Compound ID | R1-substitution | R2-substitution | Cell Line | IC50 (µM) |
| Analog A | 5-Cl | 4-(pyridin-3-yl)phenyl | A549 (Lung) | 0.8 |
| Analog B | 5-F | 4-(morpholin-4-yl)phenyl | MCF-7 (Breast) | 1.2 |
| Analog C | H | 4-(piperazin-1-yl)phenyl | HCT116 (Colon) | 2.5 |
| Analog D | 6-CH3 | 3-chloro-4-fluorophenyl | PC-3 (Prostate) | 1.8 |
Antimicrobial Activity: A Broad Spectrum of Inhibition
The benzo[d]isoxazole scaffold has also been successfully exploited to develop potent antimicrobial agents.[2] The structural modifications around this core can be fine-tuned to achieve broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
For antimicrobial activity, the SAR often points to the importance of lipophilicity and the presence of specific functional groups that can interact with microbial targets. For example, the introduction of halogen atoms on the benzene ring and the incorporation of heterocyclic moieties at the 3-position have been shown to enhance antimicrobial potency.[2]
Comparative Antimicrobial Activity of Benzo[d]isoxazole Analogs
The table below presents the minimum inhibitory concentrations (MIC) of selected benzo[d]isoxazole analogs against representative microbial strains.
| Compound ID | R1-substitution | R2-substitution | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Analog E | 5-Br | Thiophene-2-yl | 4 | 8 | 16 |
| Analog F | 6-NO2 | Furan-2-yl | 2 | 4 | 8 |
| Analog G | 5,7-diCl | Pyridine-4-yl | 8 | 16 | 32 |
| Analog H | H | Phenyl | 16 | >64 | >64 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key biological assays are provided below.
c-Met Kinase Inhibition Assay
The inhibitory activity of the compounds against the c-Met kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The protocol involves the following steps:
-
Reagent Preparation : Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
Assay Reaction : In a 384-well plate, add 5 µL of the diluted compound, 10 µL of c-Met enzyme solution, and 10 µL of a substrate/ATP mixture.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection : Add 10 µL of a detection reagent containing a europium-labeled anti-phosphotyrosine antibody.
-
Measurement : After a further 60-minute incubation, measure the TR-FRET signal using a suitable plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the antimicrobial compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation : Prepare a bacterial or fungal suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution : Serially dilute the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation : Inoculate each well with the prepared microbial suspension.
-
Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Reading : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the biological activity of these analogs. By understanding the key structural determinants for anticancer and antimicrobial efficacy, researchers can continue to develop potent and selective drug candidates based on this versatile heterocyclic core. The provided experimental protocols offer a foundation for the standardized evaluation of these promising compounds.
References
An In Vivo Comparative Analysis of Benzo[d]isoxazole-based Anticonvulsants: Zonisamide and a Core Structural Analog
A detailed guide for researchers and drug development professionals on the in vivo anticonvulsant properties of the established drug zonisamide in comparison to a foundational benzo[d]isoxazole structure. This guide provides an objective look at their performance based on available experimental data.
This comparison guide delves into the in vivo anticonvulsant profiles of two molecules from the benzo[d]isoxazole class: the widely prescribed antiepileptic drug zonisamide, and as a point of comparison, a simpler derivative, 3-(chloromethyl)-1,2-benzisoxazole, representing a more basic structural analog. Due to a lack of available in vivo anticonvulsant data for the parent compound, Benzo[d]isoxazol-3-ol, this simpler derivative is used to explore the structure-activity relationship and the contribution of the sulfamoylmethyl side chain in zonisamide's efficacy and safety profile.
Zonisamide, chemically known as 3-(sulfamoylmethyl)-1,2-benzisoxazole, is a well-established anticonvulsant with a broad spectrum of activity. Its development stemmed from the exploration of benzo[d]isoxazole derivatives, a class of compounds recognized for their potential to modulate neuronal excitability. This guide will present a side-by-side comparison of their anticonvulsant efficacy and neurotoxicity based on preclinical data, detail the experimental protocols used to generate this data, and visualize their proposed mechanisms of action and the experimental workflow.
Quantitative Comparison of Anticonvulsant Activity
The following tables summarize the key quantitative data from preclinical in vivo studies in mice for zonisamide and 3-(chloromethyl)-1,2-benzisoxazole. The data is primarily derived from the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures, and the rotarod test for neurotoxicity.
| Compound | Maximal Electroshock (MES) Test - ED₅₀ (mg/kg, i.p.) |
| Zonisamide | 19 |
| 3-(Chloromethyl)-1,2-benzisoxazole | 120 |
| Compound | Rotarod Neurotoxicity Test - TD₅₀ (mg/kg, i.p.) |
| Zonisamide | 230 |
| 3-(Chloromethyl)-1,2-benzisoxazole | 230 |
| Compound | Protective Index (PI = TD₅₀ / ED₅₀) |
| Zonisamide | 12.1 |
| 3-(Chloromethyl)-1,2-benzisoxazole | 1.9 |
Experimental Protocols
The data presented in this guide is primarily based on standardized preclinical models for assessing anticonvulsant activity and neurotoxicity. The detailed methodologies for these key experiments are outlined below.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
Apparatus:
-
An electroconvulsive shock apparatus.
-
Corneal or ear-clip electrodes.
Procedure:
-
Male albino mice are used for the experiment.
-
The test compound (zonisamide or 3-(chloromethyl)-1,2-benzisoxazole) is administered intraperitoneally (i.p.) at various dose levels.
-
After a predetermined time (typically 30-60 minutes) to allow for drug absorption and distribution, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The dose at which 50% of the animals are protected from the tonic hindlimb extension is calculated and reported as the median effective dose (ED₅₀).
Rotarod Neurotoxicity Test
The rotarod test is employed to assess motor coordination and potential neurological deficits, serving as a measure of a compound's neurotoxicity.
Apparatus:
-
A rotating rod apparatus (rotarod) with adjustable speed.
Procedure:
-
Mice are pre-trained to remain on the rotating rod (e.g., at 5-10 rpm) for a set period (e.g., 1-2 minutes).
-
On the test day, the compound is administered i.p. at various doses.
-
At the time of expected peak effect, the mice are placed on the rotating rod.
-
The inability of an animal to remain on the rod for the predetermined time is indicative of motor impairment.
-
The dose at which 50% of the animals fail the test is calculated as the median toxic dose (TD₅₀).
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for anticonvulsant screening and the proposed signaling pathways for zonisamide and a representative benzo[d]isoxazole derivative.
Caption: A typical workflow for the in vivo screening of anticonvulsant compounds.
Caption: Proposed anticonvulsant signaling pathways for zonisamide and a simpler benzo[d]isoxazole derivative.
Discussion and Conclusion
The in vivo data reveals a significant difference in the anticonvulsant profiles of zonisamide and the simpler analog, 3-(chloromethyl)-1,2-benzisoxazole. Zonisamide demonstrates substantially higher potency in the MES test, with an ED₅₀ of 19 mg/kg compared to 120 mg/kg for the simpler derivative. This indicates that a much lower dose of zonisamide is required to achieve a protective effect against generalized seizures in this preclinical model.
Furthermore, while both compounds exhibit similar neurotoxicity as indicated by their TD₅₀ values of 230 mg/kg in the rotarod test, the therapeutic window, or Protective Index (PI), is markedly different. Zonisamide possesses a PI of 12.1, suggesting a favorable separation between its effective and toxic doses. In contrast, 3-(chloromethyl)-1,2-benzisoxazole has a PI of 1.9, indicating a much narrower therapeutic window and a higher likelihood of observing adverse effects at therapeutic doses.
The enhanced potency and wider therapeutic window of zonisamide can be attributed to the presence of the 3-(sulfamoylmethyl) side chain. This functional group is believed to be crucial for zonisamide's multi-faceted mechanism of action, which includes the blockade of both voltage-gated sodium channels and T-type calcium channels, as well as potential modulation of GABAergic and glutamatergic neurotransmission. While simpler benzo[d]isoxazole derivatives may also interact with voltage-gated sodium channels, the addition of the sulfamoylmethyl group in zonisamide appears to significantly enhance its anticonvulsant efficacy and safety profile.
Comparative Analysis of Benzo[d]isoxazol-3-ol Cross-reactivity with Oxidoreductase Enzymes
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity Profile of Benzo[d]isoxazol-3-ol
This guide provides a comparative analysis of the cross-reactivity of this compound with a panel of key oxidase enzymes. The information herein is intended to assist researchers in evaluating the selectivity of this compound and to provide a foundation for designing further experimental investigations. The data presented is based on available literature and focuses on D-amino acid oxidase (DAAO), monoamine oxidases (MAO-A and MAO-B), and xanthine oxidase (XO). Additionally, the guide addresses the current lack of available data regarding interactions with cytochrome P450 (CYP) enzymes.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and its derivatives against various oxidases is summarized below. It is important to note that while direct inhibitory data for the parent compound, this compound, against all tested oxidases is not uniformly available, data from closely related analogs provide strong evidence for potential interactions.
| Target Enzyme | Compound | IC50 (nM) | Notes |
| D-amino Acid Oxidase (DAAO) | 6-chlorothis compound (CBIO) | 188 | A potent analog of the parent compound.[1] |
| Monoamine Oxidase A (MAO-A) | 4-(5,7-Dichlorobenzo[c]isoxazol-3-yl)benzonitrile | >10,000 | Data for a related 2,1-benzisoxazole derivative.[2] |
| Monoamine Oxidase B (MAO-B) | 4-(5,7-Dichlorobenzo[c]isoxazol-3-yl)benzonitrile | 17 | Demonstrates high potency and selectivity for MAO-B.[2] |
| Xanthine Oxidase (XO) | Data Not Available | - | Studies on other isoxazole derivatives suggest potential for inhibition. |
| Cytochrome P450 (CYP) Isoforms | Data Not Available | - | No significant inhibition reported in available literature. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general enzymatic pathways and a typical workflow for assessing enzyme inhibition.
Caption: General pathway of an oxidase enzyme and the mechanism of inhibition.
Caption: A generalized workflow for conducting an in vitro oxidase inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
D-Amino Acid Oxidase (DAAO) Inhibition Assay
This protocol is adapted from established fluorometric methods for determining DAAO activity.[3][4]
-
Principle: The assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidative deamination of a D-amino acid substrate by DAAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a fluorescent product (resorufin), which can be quantified.
-
Reagents and Materials:
-
Recombinant human DAAO enzyme
-
D-Serine (substrate)
-
Flavin adenine dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
This compound or its derivatives (test compound)
-
Potassium phosphate buffer (100 mM, pH 8.5)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of DAAO, D-serine, FAD, HRP, and Amplex Red in potassium phosphate buffer. Prepare serial dilutions of the test compound in DMSO, ensuring the final DMSO concentration in the assay is ≤1%.
-
Assay Reaction: In each well of the 96-well plate, add:
-
50 µL of potassium phosphate buffer
-
10 µL of test compound solution or vehicle (DMSO)
-
20 µL of a pre-mixed solution containing DAAO, FAD, HRP, and Amplex Red.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of D-serine solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This protocol utilizes the fluorogenic substrate kynuramine, which is a substrate for both MAO-A and MAO-B.[5][6][7]
-
Principle: MAO catalyzes the oxidative deamination of kynuramine to an unstable aldehyde intermediate, which spontaneously cyclizes to form the highly fluorescent product 4-hydroxyquinoline. Inhibition of MAO results in a decreased rate of fluorescence generation.
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
This compound or its derivatives (test compound)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
DMSO
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-A, MAO-B, and kynuramine in potassium phosphate buffer. Prepare serial dilutions of the test compound and positive controls in DMSO.
-
Assay Reaction: In each well of the 96-well plate, add:
-
40 µL of the respective MAO enzyme solution (MAO-A or MAO-B).
-
5 µL of test compound solution, positive control, or vehicle (DMSO).
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 5 µL of kynuramine working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.[5]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values as described for the DAAO assay.
-
Xanthine Oxidase (XO) Inhibition Assay
This is a spectrophotometric assay that measures the formation of uric acid from the oxidation of xanthine.[8][9][10]
-
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by the increase in absorbance at approximately 295 nm.
-
Reagents and Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Allopurinol (positive control inhibitor)
-
This compound or its derivatives (test compound)
-
Potassium phosphate buffer (70 mM, pH 7.5)
-
DMSO
-
UV-transparent 96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of xanthine oxidase and xanthine in potassium phosphate buffer. Prepare serial dilutions of the test compound and allopurinol in DMSO.
-
Assay Reaction: In each well of the 96-well plate, add:
-
50 µL of the test compound, allopurinol, or vehicle (DMSO).
-
30 µL of potassium phosphate buffer.
-
40 µL of xanthine oxidase solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 60 µL of the xanthine substrate solution to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm every minute for 15-30 minutes.[8]
-
Data Analysis: Determine the rate of uric acid formation from the linear portion of the absorbance versus time curve. Calculate the percentage of inhibition and determine the IC50 value.
-
Cytochrome P450 (CYP) Inhibition Assay (General Screening Protocol)
This is a high-throughput fluorometric assay for screening potential inhibitors against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[11][12][13]
-
Principle: Recombinant CYP enzymes metabolize specific non-fluorescent substrates into fluorescent products. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition.
-
Reagents and Materials:
-
Recombinant human CYP isoenzymes (e.g., in baculosomes)
-
Specific fluorogenic substrates for each CYP isoform
-
NADPH regenerating system
-
Known specific inhibitors for each CYP isoform (positive controls)
-
This compound or its derivatives (test compound)
-
Potassium phosphate buffer
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of each CYP enzyme, its corresponding substrate, and the NADPH regenerating system in the appropriate buffer. Prepare serial dilutions of the test compound and positive controls.
-
Assay Reaction: In separate plates for each CYP isoform, add the test compound or positive control, the respective CYP enzyme, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the plates according to the manufacturer's instructions (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Add the specific fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the product of each substrate.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values. It is also recommended to check for autofluorescence or fluorescence quenching by the test compound.[11]
-
References
- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 12. FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING | Semantic Scholar [semanticscholar.org]
- 13. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Benzoxazole and Benzo[d]isoxazol-3-ol Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole and benzo[d]isoxazole are isomeric heterocyclic scaffolds that serve as foundational structures for a multitude of biologically active compounds. Their structural similarities, coupled with distinct electronic properties, give rise to a diverse array of pharmacological activities. This guide provides an objective comparison of the bioactivities of derivatives of these two scaffolds, supported by experimental data, to inform and guide researchers in the fields of medicinal chemistry and drug development. While direct comparative studies on the parent compounds are limited, this analysis of their derivatives offers valuable insights into their therapeutic potential.
At a Glance: Benzoxazole vs. Benzo[d]isoxazole Derivatives
| Feature | Benzoxazole Derivatives | Benzo[d]isoxazole Derivatives |
| Core Structure | Fused benzene and oxazole rings | Fused benzene and isoxazole rings |
| Key Biological Activities | Anticancer, Antimicrobial, Anti-inflammatory, Analgesic.[1][2][3] | Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant, Antipsychotic.[1][4][5] |
| Primary Mechanisms of Action | Inhibition of various kinases (e.g., VEGFR-2), modulation of inflammatory pathways (e.g., COX-2), and induction of apoptosis.[1] | Inhibition of enzymes such as D-amino acid oxidase, BET bromodomains, and hypoxia-inducible factor (HIF)-1α; modulation of dopamine and serotonin receptors.[1][4] |
Comparative Bioactivity Data
The following tables summarize the reported bioactivities of various benzoxazole and benzo[d]isoxazole derivatives. It is important to note that the activities are highly dependent on the specific substitutions on the core scaffold.
Anticancer Activity
Both benzoxazole and benzo[d]isoxazole derivatives have demonstrated significant potential as anticancer agents.[1] The efficacy of these compounds varies depending on the substitution patterns and the specific cancer cell line being targeted.[1]
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole | 2-(4-tert-butylphenyl)-5-nitrobenzoxazole | A549 (Lung) | 17.41 ± 0.16 | |
| 2-(p-tolyl)-5-fluorobenzoxazole | MCF-7 (Breast) | 0.08 | ||
| 2-(4-methoxyphenyl)benzoxazole | HCT-116 (Colon) | 0.23 | ||
| Benzo[d]isoxazole | 6-Nitro-3-(4-chlorophenyl)benzo[d]isoxazole | HCT-116 (Colon) | 85.3 | [6] |
| 6-Nitro-3-(4-bromophenyl)benzo[d]isoxazole | MCF-7 (Breast) | 81.2 | [6] | |
| 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d]Isoxazole-4,6-Diol | A549 (Lung) | Not specified, but showed activity | [7] |
Antimicrobial Activity
Derivatives of both scaffolds have been extensively investigated for their antibacterial and antifungal properties.[1]
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazole | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivative | Staphylococcus aureus | 1.14 x 10⁻³ (as µM) | [8] |
| 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivative | Escherichia coli | 1.40 x 10⁻³ (as µM) | [8] | |
| Benzo[d]isoxazole | 3-(piperidin-4-yl)-1,2-benzisoxazole derivative | Mycobacterium tuberculosis H37Rv | 3.12 | [4] |
| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivative | Staphylococcus aureus | 100 | [9] |
Anti-inflammatory Activity
Both benzoxazole and benzo[d]isoxazole derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[1][10]
| Compound Class | Derivative | Assay | Finding | Reference |
| Benzoxazole | N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide | Carrageenan-induced rat paw edema | 45.1–81.7% inhibition | [10] |
| Benzoxazolone derivative | IL-6 inhibition in vitro | IC50 = 5.09 ± 0.88 µM | [11] | |
| Benzo[d]isoxazole | Piperidine conjugated benzisoxazole derivative with nitro group | Phospholipase A2 and lipoxygenase inhibition | Highest anti-inflammatory activity among tested derivatives | [5] |
| Indole alkaloid with a 1,2-benzisoxazole ring | Not specified | Showed anti-inflammatory activity | [12] |
Signaling Pathways and Mechanisms of Action
The subtle structural differences between benzoxazole and benzo[d]isoxazole lead to interactions with different biological targets and modulation of distinct signaling pathways.
Benzoxazole Signaling Pathways
Benzoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis.
Benzo[d]isoxazole Signaling Pathways
Benzo[d]isoxazole derivatives have been identified as inhibitors of several key enzymes and proteins implicated in various diseases.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bioactivities of these compounds.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure Revision of Anti-Inflammatory Indole Alkaloids with a 1,2-Benzisoxazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzo[d]isoxazol-3-ol and Novel DAAO Inhibitors for CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the benchmark D-amino acid oxidase (DAAO) inhibitor, Benzo[d]isoxazol-3-ol, with a range of novel DAAO inhibitors. The objective is to offer a clear, evidence-based resource for evaluating the therapeutic potential of these compounds, primarily in the context of central nervous system (CNS) disorders such as schizophrenia.
Introduction to DAAO Inhibition
D-amino acid oxidase (DAAO) is a flavoenzyme that plays a critical role in the metabolism of D-amino acids, most notably D-serine.[1] D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key component in synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[2][3] By inhibiting DAAO, the synaptic levels of D-serine can be elevated, thereby enhancing NMDA receptor function. This mechanism presents a promising therapeutic strategy for treating the cognitive and negative symptoms associated with schizophrenia.[2][3]
Signaling Pathway of DAAO Inhibition
DAAO inhibitors modulate the glutamatergic signaling pathway by preventing the degradation of D-serine. This leads to an increased concentration of D-serine in the synaptic cleft, allowing it to act as a co-agonist at the glycine binding site of the NMDA receptor. The simultaneous binding of glutamate and a co-agonist like D-serine is essential for the activation of the NMDA receptor, leading to an influx of calcium ions and the initiation of downstream signaling cascades crucial for synaptic plasticity.
Quantitative Comparison of DAAO Inhibitors
The following tables provide a summary of key quantitative data for this compound derivatives and a selection of novel DAAO inhibitors. Data has been compiled from various preclinical and clinical studies. Direct comparison should be approached with caution as experimental conditions may vary between studies.
Table 1: In Vitro Potency and Selectivity of DAAO Inhibitors
| Compound Class | Representative Compound | Target Species | IC50 (nM) | Ki (nM) | Selectivity over DDO (D-aspartate oxidase) | Reference(s) |
| This compound | 5-chloro-benzo[d]isoxazol-3-ol (CBIO) | Porcine | 188 | ~100 | Not Reported | [2][4] |
| Thieno[3,2-b]pyrrole-5-carboxylic Acid | Compound 4 | Human | 145 | N/A | Good | [4] |
| 3-Hydroxyquinolin-2(1H)-one | Lead Compound | Human | 4 | N/A | Moderate (IC50 = 855 nM) | [4] |
| Pyrazole Carboxylic Acid | ASO57278 | Human | 900 | N/A | High (>100 µM) | [4] |
| Clinically Investigated | Luvadaxistat (TAK-831) | Human | 14 | N/A | High | [2] |
N/A: Not available in the reviewed literature.
Table 2: Comparative Pharmacokinetic Parameters of DAAO Inhibitors in Rodents
| Compound Class | Representative Compound | Administration Route | Oral Bioavailability (F%) | Brain/Plasma Ratio | Key Findings | Reference(s) |
| This compound | 5-chloro-benzo[d]isoxazol-3-ol (CBIO) | Oral (in rats) | Not Reported | Not Reported | Co-administration with D-serine increased plasma D-serine levels. Susceptible to glucuronidation. | [5][6] |
| Thieno[3,2-b]pyrrole-5-carboxylic Acid | Compound 4 | Subcutaneous (in rats) | 0.9 | 0.7 | Moderate clearance. | [4] |
| 3-Hydroxyquinolin-2(1H)-one | Optimized Analog | Subcutaneous (in mice) | Improved | N/A | Dose-dependently increased cerebellar D-serine. | [4] |
| Pyrazole Carboxylic Acid | ASO57278 | Oral (in rats) | 41 | N/A | Terminal half-life of 7.2 hours. | [4] |
| Clinically Investigated | Luvadaxistat (TAK-831) | Oral (in rodents) | N/A | N/A | Dose-dependent increase in D-serine levels in cerebellum, plasma, and CSF. | [7][8] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of DAAO inhibitors. Below are summarized protocols for key in vitro and in vivo assays.
In Vitro DAAO Inhibition Assay (Amplex® Red Method)
This is a common fluorometric assay to determine the IC50 value of a DAAO inhibitor by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed reaction.
-
Materials: Recombinant human DAAO, D-serine (substrate), FAD (cofactor), Amplex® Red reagent, Horseradish peroxidase (HRP), assay buffer (e.g., 50 mM sodium phosphate, pH 7.4), 96-well microplates, and the test inhibitor.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the DAAO enzyme to each well.
-
Add the different concentrations of the test inhibitor to the wells and pre-incubate to allow for binding.
-
Initiate the reaction by adding a mixture of D-serine, Amplex® Red, and HRP.
-
Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) over a set period (e.g., 30 minutes).
-
Calculate the rate of reaction from the linear phase of fluorescence increase.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cell-Based D-serine Metabolism Assay
This assay assesses the ability of an inhibitor to prevent D-serine degradation in a cellular context.
-
Cell Lines: CHO cells stably expressing human DAAO (hDAAO-CHO) or U87 human glioblastoma cells are commonly used.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the DAAO inhibitor.
-
Add D-serine to the cells to initiate the metabolism.
-
After a defined incubation period, measure the remaining D-serine in the cell culture supernatant or cell lysate, often by HPLC or a specific D-serine assay kit.
-
Alternatively, the production of H₂O₂ can be measured using the Amplex® Red assay as described above.
-
In Vivo Pharmacokinetic and Efficacy Studies
These studies are crucial for evaluating the drug-like properties and therapeutic potential of DAAO inhibitors in animal models.
-
Pharmacokinetic Studies:
-
Administer the DAAO inhibitor to rodents (e.g., rats or mice) via the intended clinical route (typically oral).
-
Collect blood and brain tissue samples at various time points.
-
Analyze the concentration of the inhibitor in plasma and brain homogenates using LC-MS/MS to determine parameters such as Cmax, Tmax, half-life, oral bioavailability, and the brain-to-plasma ratio.
-
-
Pharmacodynamic (PD) and Efficacy Studies:
-
Administer the DAAO inhibitor to rodents.
-
Measure the levels of D-serine in the plasma and brain (particularly the cerebellum, which has high DAAO expression) at different time points post-administration using HPLC to confirm target engagement.
-
Utilize animal models of schizophrenia, such as those induced by NMDA receptor antagonists (e.g., PCP or MK-801), to assess behavioral efficacy. Key behavioral tests include:
-
Prepulse Inhibition (PPI) of the startle reflex: To model sensorimotor gating deficits.
-
Novel Object Recognition (NOR): To assess cognitive function.
-
Hyperlocomotion: To model positive symptoms.
-
-
Experimental and Drug Discovery Workflow
The discovery and development of novel DAAO inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.
Conclusion
The development of DAAO inhibitors has evolved significantly from the initial characterization of compounds like this compound to the clinical investigation of highly potent and selective molecules such as luvadaxistat. While this compound and its analogs served as important early chemical scaffolds, demonstrating the potential of DAAO inhibition, novel inhibitors exhibit superior in vitro potency, and in some cases, improved pharmacokinetic properties.
For researchers and drug development professionals, the choice of which DAAO inhibitor to advance depends on a comprehensive evaluation of its potency, selectivity, pharmacokinetic profile, and in vivo efficacy. The data and protocols presented in this guide are intended to serve as a valuable resource for making these critical decisions and for the continued development of this promising class of therapeutics for CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Neuroprotective Effects of Benzo[d]isoxazol-3-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Benzo[d]isoxazol-3-ol derivatives and their structurally related analogs. The information presented herein is intended to assist researchers in identifying promising candidates for further investigation in the context of neurodegenerative diseases. The data is compiled from preclinical studies and focuses on in vitro models of neuronal damage.
Executive Summary
This compound and its related heterocyclic structures, such as benzo[d]oxazoles, have emerged as promising scaffolds in the development of neuroprotective agents. This guide summarizes the neuroprotective efficacy of a series of benzo[d]oxazole-based derivatives against β-amyloid (Aβ)-induced neuronal toxicity, a key pathological hallmark of Alzheimer's disease. Furthermore, it includes data on benzo[d]isoxazole derivatives exhibiting anticonvulsant properties, which are indicative of their potential to protect neurons from hyperexcitability-induced damage. The primary mechanism of action for the most potent neuroprotective compounds appears to involve the modulation of the Akt/GSK-3β/NF-κB signaling pathway.
Comparative Efficacy of Benzo[d]oxazole Derivatives
A study by Liu et al. (2020) investigated a series of 22 novel 2-(benzo[d]oxazol-2-ylthio)-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives (compounds 5a-5v ) for their neuroprotective effects against Aβ₂₅₋₃₅-induced toxicity in PC12 cells. The data presented below summarizes the cell viability at a concentration of 5 µg/mL.
| Compound ID | Substitution on Thiadiazole Ring | Cell Viability (%) at 5 µg/mL[1] |
| 5a | Phenyl | ~75 |
| 5b | 2-Chlorophenyl | ~78 |
| 5c | 3-Chlorophenyl | ~95 |
| 5d | 4-Chlorophenyl | ~80 |
| 5e | 2-Fluorophenyl | ~70 |
| 5f | 3-Fluorophenyl | ~72 |
| 5g | 4-Fluorophenyl | ~82 |
| 5h | 2-Bromophenyl | ~68 |
| 5i | 4-Bromophenyl | ~79 |
| 5j | 2-(Trifluoromethyl)phenyl | ~65 |
| 5k | 3-(Trifluoromethyl)phenyl | ~73 |
| 5l | 4-(Trifluoromethyl)phenyl | ~85 |
| 5m | o-Tolyl | ~77 |
| 5n | m-Tolyl | ~81 |
| 5o | p-Tolyl | ~92 |
| 5p | 2-Methoxyphenyl | ~74 |
| 5q | 3-Methoxyphenyl | ~83 |
| 5r | 4-Methoxyphenyl | ~88 |
| 5s | 2,4-Dichlorophenyl | ~71 |
| 5t | 3,4-Dichlorophenyl | ~90 |
| 5u | 2,5-Dichlorophenyl | ~69 |
| 5v | 2,6-Dichlorophenyl | ~67 |
| Aβ₂₅₋₃₅ Model | - | ~50 |
| Control | - | 100 |
Dose-Response of the Most Potent Neuroprotective Compound (5c) [1]
| Concentration of 5c | Cell Viability (%)[1] |
| 1.25 µg/mL | ~70 |
| 2.5 µg/mL | ~85 |
| 5 µg/mL | ~95 |
Anticonvulsant Activity of Benzo[d]isoxazole Derivatives
A separate study on novel benzo[d]isoxazole derivatives identified compounds with significant anticonvulsant activity, suggesting a role in neuronal protection against excitotoxicity. The most potent compound, Z-6b , was evaluated in a maximal electroshock (MES)-induced seizure model.
| Compound ID | ED₅₀ (mg/kg)[2] | TD₅₀ (mg/kg)[2] | Protective Index (TD₅₀/ED₅₀)[2] |
| Z-6b | 20.5 | >211 | 10.3 |
Signaling Pathway and Experimental Workflow
The neuroprotective effects of the benzo[d]oxazole derivative 5c were found to be mediated through the Akt/GSK-3β/NF-κB signaling pathway. Activation of Akt leads to the phosphorylation and inhibition of GSK-3β, which in turn prevents the activation of the pro-inflammatory transcription factor NF-κB.
Caption: Akt/GSK-3β/NF-κB signaling pathway in neuroprotection.
A typical experimental workflow for assessing the neuroprotective effects of these compounds is outlined below.
Caption: In vitro neuroprotection assay workflow.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: PC12 cells (a rat pheochromocytoma cell line commonly used in neuroscience research).
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 2 hours) before the addition of the neurotoxic agent.
2. Induction of Neurotoxicity
-
Agent: Amyloid-beta peptide (Aβ₂₅₋₃₅) is used to induce neurotoxicity, mimicking an Alzheimer's disease-like pathology.
-
Procedure: Aβ₂₅₋₃₅ is prepared as a stock solution and aggregated by incubation at 37°C for 7 days. The aggregated Aβ₂₅₋₃₅ is then added to the cell culture medium at a final concentration of 20 µM.
3. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
After the treatment period, the culture medium is removed.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group (untreated cells).
-
4. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To determine the expression levels of key proteins in the Akt/GSK-3β/NF-κB signaling pathway.
-
Procedure:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt, GSK-3β, and NF-κB.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
The presented data highlights the potential of this compound and its related benzo[d]oxazole analogs as a promising scaffold for the development of novel neuroprotective agents. The comparative analysis of the benzo[d]oxazole derivatives reveals that specific substitutions on the thiadiazole ring, particularly a 3-chloro or a 4-methyl group, significantly enhance neuroprotective activity against Aβ-induced toxicity. The most potent compound, 5c , demonstrated a clear dose-dependent neuroprotective effect. The elucidation of the Akt/GSK-3β/NF-κB signaling pathway provides a mechanistic basis for these effects. Further investigation into the structure-activity relationship and in vivo efficacy of these compounds is warranted to advance their therapeutic potential for neurodegenerative diseases.
References
- 1. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Benzo[d]isoxazol-3-ol Derivatives in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of derivatives of Benzo[d]isoxazol-3-ol, a promising scaffold in the development of novel anticonvulsant therapies. The data presented herein is compiled from studies in established rodent models of epilepsy, offering a direct comparison with standard antiepileptic drugs (AEDs). Detailed experimental protocols and a proposed signaling pathway are included to facilitate further research and development.
Efficacy in Animal Models of Seizure
The anticonvulsant potential of two classes of this compound derivatives has been evaluated in mice and rats using the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. These models are well-established for identifying compounds that prevent seizure spread (MES) and those that elevate the seizure threshold (scPTZ). Neurotoxicity was assessed using the rotarod test.
3-(Benzo[d]isoxazol-3-yl)-1-substituted-pyrrolidine-2,5-dione Derivatives
This series of compounds has demonstrated significant anticonvulsant activity. The following table summarizes the median effective dose (ED₅₀) in the MES and scPTZ tests and the median toxic dose (TD₅₀) in the rotarod test for the most potent compounds identified in a key study.
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| 8a: 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | Rat (oral) | MES | 14.90 | > 500 | > 33.5 |
| 7d: 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione | Mouse (i.p.) | scPTZ | 42.30 | > 150 | > 3.5 |
| Phenytoin (Standard) | Rat (oral) | MES | 29.0 | - | - |
| Ethosuximide (Standard) | Mouse (i.p.) | scPTZ | 130 | - | - |
Data sourced from a study on 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives.[1]
3-Sulfamoylmethyl-1,2-benzisoxazole Derivatives
This class of derivatives, including the compound Zonisamide which is now a clinically approved antiepileptic drug, has also shown potent anticonvulsant effects.
| Compound | Animal Model | Test | ED₅₀ (mg/kg, p.o.) | Neurotoxicity (TD₅₀, mg/kg, p.o.) |
| AD-810 (Zonisamide) | Rat | MES | 13.5 | 435 |
| Diphenylhydantoin (Phenytoin) | Rat | MES | 24.0 | 110 |
| Carbamazepine | Rat | MES | 9.5 | 115 |
Data for AD-810 (Zonisamide) and comparator drugs from pharmacological profile studies.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Animals: Male albino mice (20-25 g) or Wistar rats (100-120 g).
-
Apparatus: An electroconvulsometer with corneal electrodes.
-
Procedure:
-
Animals are administered the test compound or vehicle at a predetermined time before the test.
-
Corneal electrodes are placed on the eyes of the animal.
-
A suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis: The ED₅₀, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for absence seizures and is used to identify compounds that can elevate the seizure threshold.
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
Animals are administered the test compound or vehicle intraperitoneally.
-
After a specified pretreatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.
-
Animals are observed for the presence or absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period.
-
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic side effects of a compound.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: A rotating rod apparatus (rotarod) with a diameter of approximately 3 cm, rotating at a constant speed (e.g., 6-10 rpm).
-
Procedure:
-
Animals are trained to stay on the rotating rod for a set period (e.g., 1 minute).
-
On the test day, animals are administered the test compound or vehicle.
-
At various time points after administration, the animals are placed on the rotarod, and their ability to remain on the rod for 1 minute is assessed over three trials.
-
-
Data Analysis: The TD₅₀, the dose at which 50% of the animals fail to remain on the rod for the full duration, is determined.
Proposed Mechanism of Action & Signaling Pathway
The anticonvulsant activity of benzisoxazole derivatives, such as the clinically approved drug Zonisamide, is believed to be mediated through a multi-target mechanism. The primary actions involve the blockade of voltage-gated sodium channels and T-type calcium channels. This dual action leads to the suppression of neuronal hypersynchronization and a reduction in the spread of seizure activity.
Below is a diagram illustrating the proposed signaling pathway for the anticonvulsant action of Zonisamide, a representative this compound derivative.
References
Safety Operating Guide
Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Benzo[d]isoxazol-3-ol is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin, eye, and respiratory irritation[1][2][3].
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption. |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated[3][4][5]. | Minimizes inhalation of the compound. |
Always handle this compound in a designated, well-ventilated area to minimize exposure. In the event of accidental contact, refer to the first-aid measures outlined in the Safety Data Sheet (SDS)[2][3][4][5].
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is to treat it as hazardous chemical waste. This waste must be collected and transferred to a licensed and approved waste disposal facility[2][4][5]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [2][5][6][7][8].
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification and Segregation :
-
Waste Collection and Storage :
-
Solid Waste : Collect solid this compound waste, including contaminated items like gloves and paper towels, in a dedicated, leak-proof, and clearly labeled container[9]. The original product container can be suitable for this purpose if it is in good condition[9][10].
-
Liquid Waste : If this compound is in a solution, collect it in a chemically resistant, leak-proof container with a secure screw-top cap[9].
-
Containers must be kept tightly closed except when adding waste[6][7][10].
-
-
Labeling :
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant")[9].
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Arranging for Disposal :
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate the immediate area and ensure adequate ventilation[9].
-
Remove all sources of ignition[9].
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand[9].
-
Carefully sweep up the absorbed material, avoiding dust formation, and place it into a sealed, labeled container for disposal as hazardous waste[2][4][5][9].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Benzo[d]isoxazol-3-amine | CAS#:36216-80-5 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Protocols for Handling Benzo[d]isoxazol-3-ol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal of Benzo[d]isoxazol-3-ol to ensure a safe laboratory environment.
Hazard Summary: this compound is a chemical compound that poses several health risks. It is known to cause serious eye and skin irritation and may lead to respiratory irritation.[1][2] Furthermore, it is toxic if swallowed or in contact with the skin and harmful if inhaled.[3] Adherence to the following safety protocols is critical to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Standards |
| Eye and Face Protection | Chemical Safety Goggles or Safety Glasses with side shields | Must meet ANSI Z87.1 standard. A face shield should be worn over safety glasses if there is a risk of splashing. |
| Hand Protection | Disposable Nitrile or Neoprene Gloves | Inspect gloves before each use. For enhanced protection, consider double-gloving.[4][5] Change gloves immediately upon contact with the chemical and dispose of them after each use. It is recommended to wear two pairs of chemotherapy-grade gloves.[5][6] |
| Body Protection | Impermeable, Long-Sleeved Laboratory Coat | The lab coat must be buttoned, have a solid front, and feature tight-fitting cuffs.[5] It should be worn over personal clothing. |
| Respiratory Protection | NIOSH-approved Respirator | Use a fit-tested NIOSH-certified N95 or N100 respirator when there is a potential for generating airborne powder or aerosols, or if working outside of a certified chemical fume hood.[2][7] Required when vapors or aerosols are generated.[3] |
| Foot Protection | Closed-toe, closed-heel shoes | Shoes must fully cover the feet. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
- Prepare all necessary equipment and reagents before handling the compound.
- Designate a specific area for handling this compound to contain potential contamination.
2. Donning of Personal Protective Equipment (PPE):
- Wash hands thoroughly with soap and water.
- Don a lab coat, ensuring it is fully buttoned.
- Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.
- Put on the second pair of nitrile gloves over the first, extending the cuffs over the sleeves of the lab coat.
- Don safety goggles and a face shield.
- If required, don a properly fitted NIOSH-approved respirator.
3. Handling and Use of this compound:
- Conduct all manipulations of the compound within a certified chemical fume hood.
- Use the smallest quantity of the chemical necessary for the experiment.
- Avoid actions that could generate dust or aerosols.
- Keep the container of this compound tightly closed when not in use.[2]
- Do not eat, drink, or smoke in the laboratory area.[3][8]
4. Emergency Procedures:
- In case of skin contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[2][3] Seek medical attention.
- In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.
- In case of inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
- In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][8] Seek immediate medical attention.
5. Decontamination and Disposal Plan:
- Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
- All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.
- Place all contaminated waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
- Dispose of the hazardous waste through an approved waste disposal plant.[2]
6. Doffing of Personal Protective Equipment (PPE):
- Remove the outer pair of gloves and dispose of them in the hazardous waste container.
- Remove the lab coat, turning it inside out to prevent contamination of personal clothing, and place it in a designated container for contaminated laundry or disposal.
- Remove the inner pair of gloves and dispose of them in the hazardous waste container.
- Remove eye and face protection.
- Wash hands thoroughly with soap and water.
Below is a workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
